molecular formula C13H25NO4 B8177458 N-Boc-7-(methylamino)heptanoic acid

N-Boc-7-(methylamino)heptanoic acid

Cat. No.: B8177458
M. Wt: 259.34 g/mol
InChI Key: RHDNWEHVDYQAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-7-(methylamino)heptanoic acid is a bifunctional chemical reagent designed for advanced research applications, particularly in the synthesis of complex molecules. This compound features a terminal carboxylic acid group and a Boc-protected methylamino group, separated by a flexible seven-carbon alkane chain. The carboxylic acid can be activated with common reagents like EDC or HATU to form stable amide bonds with primary amine groups . The Boc protecting group can be readily removed under mild acidic conditions to reveal a reactive primary amine, enabling sequential conjugation strategies . This reagent is primarily valued as a linker in the construction of PROTACs (Proteolysis Targeting Chimeras), where its spacer length contributes to the molecule's flexibility and ability to facilitate targeted protein degradation . The structural similarity to Boc-7-aminoheptanoic acid also suggests potential utility in creating reversible, pH-controlled phase-separation systems for use as multifunctional extractants, allowing for the controllable capture and release of biomolecules . As a building block, it can be incorporated into peptides or other structures using non-canonical amino acids to modulate properties like stability and specificity . This product is labeled with the CAS Number 60142-89-4, which is provided for identification purposes. This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14(4)10-8-6-5-7-9-11(15)16/h5-10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDNWEHVDYQAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Boc-7-(methylamino)heptanoic acid CAS 194718-11-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-7-(methylamino)heptanoic acid (CAS 194718-11-1) is a specialized heterobifunctional linker and amino acid derivative used extensively in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics. Unlike its non-methylated analog (N-Boc-7-aminoheptanoic acid, CAS 60142-89-4), this compound features a tertiary amine protected by a tert-butoxycarbonyl (Boc) group.

The presence of the


-methyl group serves a dual critical function:
  • Conformational Constraint: It reduces the rotational freedom of the amide bond upon coupling, favoring specific bioactive conformations.

  • Physicochemical Optimization: It eliminates a hydrogen bond donor (HBD), which significantly enhances membrane permeability and solubility in organic solvents—a crucial factor for optimizing the pharmacokinetic (PK) profiles of large molecules like PROTACs.

Physicochemical Profile

The following data characterizes the core properties of the compound. Researchers should note the distinction between the methylated and non-methylated forms to ensure experimental accuracy.

PropertySpecification
CAS Number 194718-11-1
Chemical Name 7-[(tert-Butoxycarbonyl)(methyl)amino]heptanoic acid
Molecular Formula

Molecular Weight 259.34 g/mol
Appearance Viscous colorless oil or low-melting white solid
Solubility Soluble in DCM, DMF, DMSO, Methanol; Sparingly soluble in water
pKa (Acid) ~4.8 (Carboxylic acid)
Protecting Group Boc (Acid-labile, Base-stable)

Structural Differentiation:

  • CAS 194718-11-1 (Target): Contains an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Methyl group.[1][2] Used for permeability optimization.[]
    
  • CAS 60142-89-4 (Analog): Contains an

    
    -H group. Standard flexible linker.
    

Synthetic Pathways

The synthesis of N-Boc-7-(methylamino)heptanoic acid generally follows two primary routes. The choice of route depends on the availability of starting materials and the scale of production.

Route A: Direct Methylation (Benoiton Method)

This method involves the direct


-methylation of the commercially available N-Boc-7-aminoheptanoic acid. This is often preferred for small-scale laboratory preparation.
  • Deprotonation: The N-Boc precursor is treated with Sodium Hydride (NaH) in dry THF/DMF.

  • Methylation: Methyl iodide (MeI) is added carefully. The Boc group activates the nitrogen, allowing methylation while preventing over-alkylation.

  • Workup: Acidic quench and extraction yield the

    
    -methylated product.
    
Route B: Reductive Amination (Scale-Up)

For larger batches, starting from 7-bromoheptanoic acid or a lactam precursor is more economical.

  • Nucleophilic Substitution: 7-Bromoheptanoic acid reacts with excess methylamine.

  • Protection: The resulting secondary amine is protected using Di-tert-butyl dicarbonate (

    
    ).
    

Synthesis_Workflow cluster_0 Route A: Benoiton Methylation Start N-Boc-7-aminoheptanoic acid (CAS 60142-89-4) Intermediate Sodium Salt Intermediate Start->Intermediate Deprotonation Reagent1 NaH (3.0 eq) THF/DMF, 0°C Reagent1->Intermediate Product N-Boc-7-(methylamino)heptanoic acid (CAS 194718-11-1) Intermediate->Product N-Methylation Reagent2 MeI (Methyl Iodide) (1.5 - 8.0 eq) Reagent2->Product

Figure 1: Synthetic workflow for the conversion of the non-methylated precursor to the target compound via direct methylation.

Applications in Drug Discovery

PROTAC Linker Design

In PROTAC (Proteolysis Targeting Chimera) development, the linker is not merely a bridge; it determines the physicochemical properties of the entire molecule.[4]

  • The "Methyl Effect": Long alkyl chains can decrease water solubility.[] However, replacing an amide -NH- with an -N(Me)- removes a hydrogen bond donor. This lowers the energy penalty for desolvation when the molecule enters a cell membrane, thereby improving passive permeability .

  • Solubility: The

    
    -methyl group disrupts intermolecular hydrogen bonding networks in the solid state, often making the molecule more soluble in organic formulation vehicles compared to its non-methylated counterpart.
    
Peptidomimetics

This compound is used to introduce a "gamma-amino acid" homolog into peptide backbones. The


-methylation protects the resulting peptide bond from enzymatic hydrolysis (proteolysis), extending the half-life of peptide drugs in vivo.

PROTAC_Assembly Warhead Target Protein Ligand (e.g., JQ1 for BRD4) Step1 Step 1: Amide Coupling (COOH + Amine on Ligand) Warhead->Step1 Linker N-Boc-7-(methylamino)heptanoic acid (Linker Module) Linker->Step1 Carboxyl Reacts E3Ligand E3 Ligase Ligand (e.g., Thalidomide) Step3 Step 3: Final Assembly (Free NH + Activated Ester) E3Ligand->Step3 Step2 Step 2: Boc Deprotection (TFA/DCM) Step1->Step2 Intermediate Conjugate Step2->Step3 Exposes N-Methyl Amine FinalPROTAC Active PROTAC (Enhanced Permeability) Step3->FinalPROTAC Yields

Figure 2: Logic flow for incorporating CAS 194718-11-1 into a PROTAC system. The N-methyl amine is exposed in Step 2 for the final coupling.

Experimental Protocols

Protocol A: Standard Amide Coupling (Carboxyl Activation)

Use this protocol to attach the linker to a Warhead or E3 Ligand containing a primary amine.

  • Dissolution: Dissolve 1.0 eq of N-Boc-7-(methylamino)heptanoic acid in anhydrous DMF or DCM.

  • Activation: Add 1.2 eq of HATU (or EDC/HOBt) and 2.5 eq of DIPEA (Diisopropylethylamine). Stir for 5 minutes at room temperature.

    • Note: The carboxyl group is activated; the

      
      -methyl amine remains Boc-protected.
      
  • Coupling: Add 1.0 eq of the amine-bearing partner molecule.

  • Reaction: Stir under Nitrogen for 2–4 hours. Monitor by LC-MS (Look for mass of Product + Na).

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .[5][6][7]
Protocol B: Boc Deprotection (Exposing the N-Methyl Amine)

Use this protocol to remove the Boc group prior to the second coupling step.

  • Preparation: Dissolve the Boc-protected intermediate in DCM (approx. 0.1 M concentration).

  • Acidolysis: Add an equal volume of Trifluoroacetic Acid (TFA).

    • Alternative: Use 4M HCl in Dioxane for moisture-sensitive substrates.

  • Monitoring: Stir at room temperature for 30–60 minutes. TLC/LC-MS should show complete disappearance of the starting material (

    
     mass shift usually observed).
    
  • Workup: Concentrate in vacuo. Co-evaporate with toluene or diethyl ether 3x to remove residual TFA.

    • Critical: The product will be the TFA salt of the secondary methyl amine. Ensure basic conditions (add excess DIPEA) in the next coupling step to neutralize this salt.

Quality Control & Analytics

To verify the identity of CAS 194718-11-1, look for these specific markers:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~1.45 ppm:  Strong singlet (9H, Boc group).
      
    • 
       ~2.84 ppm:  Singlet (3H, 
      
      
      
      -Methyl group). This is the diagnostic peak distinguishing it from the non-methylated analog.
    • 
       ~3.20 ppm:  Triplet (2H, 
      
      
      
      -methylene protons).
    • 
       ~2.35 ppm:  Triplet (2H, 
      
      
      
      -carbonyl methylene).
    • 
       ~1.30-1.65 ppm:  Multiplets (Alkyl chain protons).
      
  • Mass Spectrometry (ESI+):

    • Expected

      
      : 260.18
      
    • Expected

      
      : 282.17
      
    • Fragment:

      
      : ~160.13 (Loss of 100 Da).
      

Safety and Handling

  • Hazards: Classified as an Irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Storage: Store at +2°C to +8°C. Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

  • Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapors.

References

  • Benoiton, N. L., et al. (1977). "N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation." Canadian Journal of Chemistry. Link

  • BroadPharm. "Boc-7-Aminoheptanoic acid Properties and PROTAC Applications." BroadPharm Catalog. Link

  • MedChemExpress (MCE). "7-Aminoheptanoic acid Linker Technology." MCE Product Guide. Link

  • PubChem. "Compound Summary: 7-(tert-butoxycarbonylamino)heptanoic acid." National Library of Medicine. Link

  • Boc Sciences. "Alkyl Linkers in PROTACs - Improve Permeability & PK." Boc Sciences Technical Notes.

Sources

Chemical structure of N-Boc-7-(methylamino)heptanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Boc-7-aminoheptanoic Acid: Structure, Synthesis, and Applications

Abstract

N-Boc-7-aminoheptanoic acid (CAS: 60142-89-4) is a bifunctional molecule of significant interest in the fields of medicinal chemistry, peptide synthesis, and drug discovery. Characterized by a seven-carbon aliphatic backbone, it features a terminal carboxylic acid and a distal amino group protected by an acid-labile tert-butoxycarbonyl (Boc) group. This unique architecture makes it an invaluable building block, serving as both a non-canonical amino acid and a versatile linker. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis and purification strategies, and critical applications, with a particular focus on its role in solid-phase peptide synthesis (SPPS) and the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction: A Versatile Bifunctional Linker

In the landscape of complex molecule synthesis and drug development, bifunctional linkers are indispensable tools that connect distinct molecular entities. N-Boc-7-aminoheptanoic acid emerges as a premier example of such a linker, offering a precise combination of structural rigidity and flexibility through its seven-carbon chain.

Its structure is defined by two key reactive moieties:

  • A carboxylic acid (-COOH) terminus, which is readily activated for amide bond formation with primary or secondary amines.

  • A tert-butoxycarbonyl (Boc) protected amine terminus, which remains inert during coupling reactions at the carboxylic acid end. The Boc group's stability in basic conditions and lability under mild acidic conditions provides crucial orthogonality for multi-step synthetic strategies[1].

This dual functionality allows for the controlled, sequential assembly of complex molecular architectures. Researchers in peptide chemistry utilize it to introduce spacers or non-standard residues, while drug developers employ it as a linker in targeted therapies, such as antibody-drug conjugates (ADCs) and PROTACs[2][3][4]. This guide serves as a technical resource for scientists and researchers leveraging the unique properties of this compound.

Molecular Structure and Physicochemical Properties

The utility of N-Boc-7-aminoheptanoic acid is fundamentally derived from its chemical structure and resulting physical properties.

Caption: Chemical Structure of N-Boc-7-aminoheptanoic acid.

The molecule consists of a linear seven-carbon alkane chain, providing a defined spatial separation between its two functional ends. The tert-butoxycarbonyl (Boc) group is a sterically bulky protecting group that prevents the nitrogen atom from participating in nucleophilic reactions. Its removal is typically achieved with mild acids like trifluoroacetic acid (TFA), which generates a protonated amine, gaseous isobutylene, and carbon dioxide[5][6].

Table 1: Physicochemical Properties of N-Boc-7-aminoheptanoic Acid

PropertyValueSource(s)
CAS Number 60142-89-4[7][8]
Molecular Formula C₁₂H₂₃NO₄[2][7][8]
Molecular Weight 245.32 g/mol [7][8][9]
Appearance White to off-white solid powder or crystalline solid[2][8]
Melting Point 56-60 °C[4][7]
Purity ≥98% (HPLC/TLC)[2][8]
Solubility Soluble in methanol[4]
Storage Temperature 2-8°C, Refrigerated[7]
SMILES CC(C)(C)OC(=O)NCCCCCCC(=O)O[7][9]
InChIKey HJENAZQPOGVAEK-UHFFFAOYSA-N[7][9]

Spectroscopic and Analytical Characterization

The identity and purity of N-Boc-7-aminoheptanoic acid are unequivocally confirmed using a suite of standard analytical techniques. Commercial suppliers provide Certificates of Analysis (COA) confirming that the material is consistent with its proposed structure based on NMR and Mass Spectrometry data[8].

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would characteristically show a large singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. Signals for the six methylene groups of the heptanoic chain would appear as multiplets in the 1.2-2.3 ppm range. A triplet corresponding to the methylene group adjacent to the nitrogen would be observed around 3.0-3.1 ppm, and a triplet for the methylene adjacent to the carboxylic acid would be found around 2.2-2.3 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. In positive ion mode, the [M+H]⁺ adduct would be observed at m/z 246.3, while the [M+Na]⁺ adduct would appear at m/z 268.3.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound, with typical commercial batches demonstrating purity levels of 99% or higher[2][8].

Synthesis and Purification Strategies

The synthesis of N-Boc-7-aminoheptanoic acid is conceptually straightforward, typically involving the N-protection of the parent amino acid, 7-aminoheptanoic acid. While various routes exist to synthesize the parent amino acid[10], the final protection step is critical and follows a well-established protocol.

start Start: 7-Aminoheptanoic Acid + Di-tert-butyl dicarbonate ((Boc)₂O) reaction Reaction Vessel - Solvent: Water/Acetone or THF - Stir at Room Temperature start->reaction 1. Dissolution & Reagent Addition workup Aqueous Workup - Extraction with Organic Solvent - Drying over Na₂SO₄ reaction->workup 2. Reaction Monitoring (TLC) & Quenching purification Purification - Silica Gel Column Chromatography workup->purification 3. Isolation of Crude Product end Final Product: N-Boc-7-aminoheptanoic Acid purification->end 4. Final Purification

Caption: General workflow for the synthesis of N-Boc-7-aminoheptanoic acid.

Experimental Protocol: N-Boc Protection of 7-Aminoheptanoic Acid

This protocol is a representative method adapted from general procedures for the N-tert-butoxycarbonylation of amines[1][11].

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 7-aminoheptanoic acid in a suitable solvent mixture, such as aqueous acetone or a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: While stirring the solution at room temperature, add 1.1 to 1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O). If required, a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) can be added to maintain a slightly alkaline pH and facilitate the reaction.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 using a dilute acid like 1N HCl.

  • Extraction: Extract the acidified aqueous layer three times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product[12].

Purification Protocol: Flash Column Chromatography

The crude product is typically purified by flash column chromatography to yield the final, high-purity compound[12].

  • Column Preparation: Pack a glass column with silica gel 60 (230-400 mesh) using a suitable solvent system, often a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford N-Boc-7-aminoheptanoic acid as a white solid.

Key Applications in Research and Development

The bifunctional nature of N-Boc-7-aminoheptanoic acid makes it a versatile tool in several areas of advanced chemical and pharmaceutical research.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this molecule can be incorporated into a growing peptide chain as a non-standard amino acid or a flexible spacer. Its primary utility comes from the Boc protection strategy, a foundational method in peptide synthesis developed by Bruce Merrifield[6].

The process involves:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM)[13].

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIPEA), to free the N-terminal amine.

  • Coupling: The carboxylic acid of N-Boc-7-aminoheptanoic acid is pre-activated with a coupling reagent (e.g., HBTU, HATU) and then added to the resin to form a new peptide bond with the deprotected N-terminus[6][].

This cycle is repeated to elongate the peptide chain.

Boc_Peptide Boc-NH-Peptide-Resin invis Boc_Peptide->invis TFA_H + TFA (H⁺) TFA_H->invis Protonated_Peptide H₂N⁺-Peptide-Resin Products + CO₂ + Isobutylene invis->Protonated_Peptide invis->Products Acid-catalyzed cleavage

Sources

N-Methylated Amino Heptanoic Acid Derivatives: A Strategic Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

The Rationale: Why N-Methylation and the Heptanoic Acid Scaffold?

In the landscape of peptide and small molecule drug design, N-methylation—the addition of a methyl group to a backbone nitrogen—is a subtle but powerful modification.[1][2][3] This seemingly minor chemical change can profoundly improve a molecule's therapeutic potential by:

  • Enhancing Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, enzymes that would otherwise rapidly degrade peptide-based drugs in vivo. This increases the molecule's half-life and bioavailability.[4][5]

  • Improving Membrane Permeability: By disrupting backbone hydrogen bonding networks, N-methylation can reduce polarity and increase lipophilicity, which often enhances a molecule's ability to cross cellular membranes.[3][6]

  • Conformational Control: The methyl group restricts the rotation around the amide bond, locking the peptide into a more defined conformation. This can lead to higher binding affinity and selectivity for its biological target.[4][5]

When this modification is applied to an amino heptanoic acid scaffold, it creates a highly versatile building block. The seven-carbon chain provides a flexible, lipophilic linker, ideal for connecting a pharmacophore to a target-binding moiety.[7] This is particularly relevant in the design of inhibitors that must span a distance within an enzyme's active site, such as in Histone Deacetylase (HDAC) inhibitors.[8] 7-Aminoheptanoic acid is a key building block in the synthesis of various bioactive compounds and pharmaceutical intermediates.[9][10]

Synthesis of N-Methylated Amino Heptanoic Acid Derivatives

The synthesis of N-methylated amino acids requires careful strategy to ensure regioselectivity and prevent racemization. A common and effective approach involves a three-step sequence: protection of the amine, methylation, and deprotection. The Biron-Kessler method, which utilizes an o-nitrobenzenesulfonyl (o-NBS) protecting group, is particularly effective for this transformation.[6][11]

Diagram: General Synthesis Workflow

Synthesis Workflow for Fmoc-N-Me-(7-aminoheptanoic acid)-OH Start Start: 7-Aminoheptanoic Acid Step1 Step 1: Fmoc Protection (Fmoc-OSu, NaHCO3, Dioxane/H2O) Start->Step1 Product1 Fmoc-7-aminoheptanoic acid Step1->Product1 Step2 Step 2: Amine Protection (o-NBS) (o-NBS-Cl, NaHCO3) Product1->Step2 Product2 Fmoc-N-(o-NBS)-7-aminoheptanoic acid Step2->Product2 Step3 Step 3: N-Methylation (Dimethyl Sulfate, DBU) Product2->Step3 Product3 Fmoc-N-Me-N-(o-NBS)-7-aminoheptanoic acid Step3->Product3 Step4 Step 4: o-NBS Deprotection (Thiophenol, DBU) Product3->Step4 FinalProduct Final Product: Fmoc-N-Me-(7-aminoheptanoic acid)-OH Step4->FinalProduct

Caption: A representative workflow for synthesizing an Fmoc-protected N-methylated amino heptanoic acid building block.

Experimental Protocol: Synthesis of Fmoc-N-methyl-7-aminoheptanoic acid

This protocol is based on established methods for the N-methylation of protected amino acids.[6][12]

Materials:

  • 7-Aminoheptanoic acid

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane, Water (H₂O), Dichloromethane (DCM), Dimethylformamide (DMF)

  • 2-nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Thiophenol

  • Diethyl ether, Ethyl acetate, Hexane

  • Hydrochloric acid (HCl), Magnesium sulfate (MgSO₄)

Procedure:

  • Fmoc Protection:

    • Dissolve 7-aminoheptanoic acid (1 eq.) in a 10% NaHCO₃ aqueous solution.

    • Add a solution of Fmoc-OSu (1.1 eq.) in dioxane.

    • Stir vigorously at room temperature overnight.

    • Rationale: The basic aqueous conditions facilitate the nucleophilic attack of the primary amine on the Fmoc-OSu, attaching the protecting group required for solid-phase peptide synthesis.

    • Acidify the reaction mixture with 1M HCl to pH ~2 and extract the product with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to yield Fmoc-7-aminoheptanoic acid.

  • Sulfonamide Formation (o-NBS Protection):

    • Dissolve Fmoc-7-aminoheptanoic acid (1 eq.) in DCM.

    • Add an aqueous solution of NaHCO₃ (3 eq.).

    • Add o-NBS-Cl (1.5 eq.) portion-wise and stir at room temperature for 4-6 hours.

    • Rationale: The o-NBS group is introduced to activate the N-H bond, making the proton sufficiently acidic to be removed for the subsequent methylation step.[11]

    • Monitor by TLC. Upon completion, separate the layers, wash the organic phase with water, dry over MgSO₄, and concentrate.

  • N-Methylation:

    • Dissolve the dried N-o-NBS intermediate (1 eq.) in anhydrous DMF.

    • Add DBU (2 eq.) followed by dimethyl sulfate (1.5 eq.) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Rationale: DBU is a non-nucleophilic strong base that deprotonates the sulfonamide nitrogen. The resulting anion then acts as a nucleophile, attacking the dimethyl sulfate in an Sₙ2 reaction to attach the methyl group.[12]

    • Quench the reaction with water and extract with ethyl acetate. Purify by column chromatography (Hexane:Ethyl Acetate gradient).

  • o-NBS Deprotection:

    • Dissolve the purified N-methylated intermediate (1 eq.) in DMF.

    • Add thiophenol (2 eq.) and DBU (2 eq.). Stir for 1 hour.

    • Rationale: Thiophenol acts as a soft nucleophile that selectively cleaves the o-NBS group without affecting the Fmoc or ester protecting groups.[6]

    • Dilute with diethyl ether and wash with 1M HCl to remove DBU and excess thiophenol. Dry the organic layer and concentrate. The resulting Fmoc-N-methyl-7-aminoheptanoic acid can be used directly in solid-phase peptide synthesis.

Analytical Characterization

Confirming the identity and purity of the synthesized derivative is a critical, self-validating step. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is standard practice.[2]

Diagram: Analytical Workflow

Analytical Characterization Workflow Sample Synthesized Compound (Crude Product) Purification HPLC Purification Sample->Purification PurityCheck Analytical HPLC (>95% Purity?) Purification->PurityCheck MS Mass Spectrometry (MS) (Confirm Molecular Weight) PurityCheck->MS Yes Fail Re-purify / Re-synthesize PurityCheck->Fail No NMR NMR Spectroscopy (Confirm Structure & N-Methyl Group) MS->NMR Pass Characterization Complete NMR->Pass

Caption: Standard workflow for the purification and structural validation of synthesized derivatives.

Expected Analytical Data

The success of the N-methylation can be confirmed by specific analytical signatures.

Technique Observation Rationale for Confirmation
Mass Spec. (ESI-MS) Molecular weight increase of 14.02 Da compared to the non-methylated precursor.This mass difference corresponds precisely to the addition of a methylene group (CH₂) upon methylation of the nitrogen and loss of a proton.[2]
¹H NMR Appearance of a singlet peak around 2.8-3.2 ppm.This signal is characteristic of the three protons of the N-methyl group, which are chemically equivalent and do not couple with other protons.[2][13]
¹³C NMR Appearance of a new signal in the aliphatic region, typically around 30-40 ppm.This peak corresponds to the carbon atom of the newly introduced N-methyl group.
Analytical HPLC A single, sharp peak with >95% purity.Ensures the sample is sufficiently pure for use in biological assays, free from starting materials or side products.

Application in Research: Histone Deacetylase (HDAC) Inhibition

A prominent application for N-substituted aminoheptanoic acid derivatives is in the development of Histone Deacetylase (HDAC) inhibitors.[8] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression.[14] Overexpression of certain HDACs is implicated in various cancers, making them a key therapeutic target.[15]

HDAC inhibitors typically feature a pharmacophore model consisting of:

  • A Zinc-Binding Group (ZBG) that chelates the zinc ion in the enzyme's active site (e.g., a hydroxamic acid).

  • A Linker Region that occupies a hydrophobic channel (e.g., the heptanoic acid chain).

  • A Cap Group that interacts with the surface of the enzyme.

The N-methylated amino heptanoic acid derivative serves as an excellent linker, and the N-methyl group can provide additional beneficial hydrophobic interactions and conformational rigidity.

Diagram: Mechanism of HDAC Inhibition

Mechanism of HDAC Inhibition and Gene Activation cluster_0 Normal State (Gene OFF) cluster_1 Inhibited State (Gene ON) HDAC HDAC Enzyme Histone_Deacetyl Histone Tail (Deacetylated) HDAC->Histone_Deacetyl Removes Acetyl Group DNA_Compact Compacted Chromatin (Transcription OFF) Histone_Deacetyl->DNA_Compact HDAC_Inhibited HDAC Enzyme Inhibitor N-Methylated Heptanoic Acid Derivative Inhibitor->HDAC_Inhibited Binds & Inhibits Histone_Acetyl Histone Tail (Acetylated) DNA_Relaxed Relaxed Chromatin (Transcription ON) Histone_Acetyl->DNA_Relaxed

Caption: Inhibition of HDACs prevents histone deacetylation, leading to open chromatin and gene transcription.

Biological Activity Data

Research has demonstrated that secondary and tertiary N-substituted 7-aminoheptanoic acid hydroxamides are potent HDAC inhibitors. The data below is representative of the potencies observed for such compounds against Class I HDACs.

Compound ID (Example)N-SubstituentHDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)Cytotoxicity (HT-29 cells) IC₅₀ (µM)
2g [8]Naphthalen-2-ylmethyl39250.6
2j [8]1H-Indol-2-ylmethyl61681.1
2l [8]5-Phenylthiophen-2-ylmethyl52300.7
SAHA (Vorinostat) (Reference Drug)30442.5
Data adapted from published literature for illustrative purposes.[8]

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of newly synthesized compounds against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease like trypsin and a stop solution)

  • Synthesized N-methylated amino heptanoic acid derivatives (dissolved in DMSO)

  • Trichostatin A (TSA) or SAHA (as a positive control)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and controls in assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme Reaction:

    • To each well of the microplate, add 5 µL of the diluted compound or control.

    • Add 10 µL of recombinant HDAC1 enzyme solution.

    • Incubate for 15 minutes at 37°C.

    • Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction:

    • Add 5 µL of the fluorogenic substrate to each well to start the reaction.

    • Incubate for 60 minutes at 37°C.

    • Rationale: In the absence of an inhibitor, HDAC1 will deacetylate the substrate. The fluorophore (AMC) remains quenched.

  • Develop Signal:

    • Add 10 µL of developer solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Rationale: The developer solution contains a protease that cleaves the deacetylated substrate, releasing the AMC fluorophore and generating a fluorescent signal. If the HDAC enzyme was inhibited, the substrate remains acetylated and is not cleaved, resulting in low fluorescence.

  • Data Acquisition and Analysis:

    • Measure the fluorescence on a plate reader.

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the uninhibited control (DMSO only).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

N-methylated amino heptanoic acid derivatives represent a class of molecules with significant, tunable advantages for drug discovery. Their enhanced stability and conformational control, combined with the flexible heptanoic acid linker, make them ideal scaffolds for developing potent and selective enzyme inhibitors. As demonstrated in the context of HDACs, these derivatives can achieve potencies comparable to or exceeding those of established drugs.

Future research should focus on exploring diverse "cap" groups and alternative zinc-binding moieties to improve isoform selectivity and further optimize pharmacokinetic profiles. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to build upon, enabling the continued development of this promising class of therapeutic candidates.

References

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

  • Merck Millipore. N-Methylated Amino Acids. MerckMillipore. [Link]

  • Nguyen, T. K. C., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-hydroxyheptanamides Incorporating 6-hydroxy-2-methylquinazolin-4(3H)-ones as Histone Deacetylase Inhibitors and Cytotoxic Agents. PubMed. [Link]

  • ConnectSci. (1991). Studies on the Stereochemical Characterization of N-Methylated Amino Acids. ConnectSci. [Link]

  • KrennHrubec, K., et al. (2013). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors. PMC. [Link]

  • Adams, T. C., et al. (1981). 7-Amino-5-(methylamino)heptanoic acid: a potential putrescine hapten. ACS Publications. [Link]

  • Adams, T. C., et al. (1981). 7-Amino-5-(methylamino)heptanoic acid: a potential putrescine hapten. American Chemical Society. [Link]

  • Wiley Online Library. (n.d.). Synthesis of N-Alkyl Amino Acids. Wiley Online Library. [Link]

  • Coggins, J. R., & Benoiton, N. L. (1970). Determination of n-methylamino acids and their optical purity with an amino acid analyzer. Journal of Chromatography A. [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Market.us. (2025). 7-Amino Heptanoic Acid Market Size | CAGR of 8.1%. Market.us. [Link]

  • Gisbert, I. G., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • ResearchGate. (n.d.). Synthetic Preparation of N-Methyl-?-amino Acids. ResearchGate. [Link]

  • MDPI. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI. [Link]

  • MDPI. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. [Link]

  • PubMed. (2008). Amino acid derivatives as histone deacetylase inhibitors. PubMed. [Link]

  • Google Patents. (n.d.). Preparation method of 7-amino heptanoic acid.
  • Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Aapptec Peptides. [Link]

  • PubChem. (n.d.). Methyl 7-aminoheptanoate. PubChem. [Link]

  • PubMed. (2025). The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of antidepressant compounds. PubMed. [Link]

  • Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. [Link]

  • MDPI. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. MDPI. [Link]

  • Semantic Scholar. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Semantic Scholar. [Link]

  • MDPI. (2022). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. MDPI. [Link]

Sources

N-Boc-7-(methylamino)heptanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical identity, synthesis, and application of N-Boc-7-(methylamino)heptanoic acid , a specialized linker intermediate critical for Proteolysis Targeting Chimera (PROTAC) development and peptidomimetic synthesis.[1]

Executive Summary

N-Boc-7-(methylamino)heptanoic acid is a functionalized amino acid derivative characterized by a seven-carbon aliphatic chain terminating in a carboxylic acid and an N-methylated, tert-butoxycarbonyl (Boc)-protected amine.[1][2][3] Its primary utility lies in medicinal chemistry as a hydrophobic linker for PROTACs and antibody-drug conjugates (ADCs).[1] The N-methylation provides unique conformational properties and enhanced solubility compared to its non-methylated parent, N-Boc-7-aminoheptanoic acid.[1]

Part 1: Chemical Identity & Physicochemical Properties[1][4]

This section establishes the foundational chemical data for the molecule.[1] While the non-methylated parent (CAS 60142-89-4) is widely indexed, the N-methylated variant is a specialized derivative often synthesized in situ or sourced as a custom building block.[1]

1.1 Molecular Specifications
PropertySpecification
Chemical Name 7-[tert-butoxycarbonyl(methyl)amino]heptanoic acid
Common Name N-Boc-7-(methylamino)heptanoic acid
Parent Compound N-Boc-7-aminoheptanoic acid (CAS 60142-89-4)
Molecular Formula C₁₃H₂₅NO₄
Molecular Weight 259.34 g/mol
Exact Mass 259.1784 Da
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, DMF, DMSO, Methanol; Sparingly soluble in Water
1.2 Structural Analysis

The molecule consists of three distinct functional domains:

  • Boc-N-Methyl Terminus: Provides steric bulk and lipophilicity; the Boc group is acid-labile (cleavable by TFA/HCl).[1]

  • Heptanoic Acid Spacer: A 7-carbon aliphatic chain (

    
    ) that offers flexibility and distance control in linker design.[1]
    
  • Carboxylic Acid Tail: The reactive handle for amide coupling (e.g., with E3 ligase ligands or warheads).[1]

SMILES String: CC(C)(C)OC(=O)N(C)CCCCCCC(=O)O

Part 2: Synthesis & Preparation Protocols

The synthesis of N-Boc-7-(methylamino)heptanoic acid is typically achieved via the N-methylation of N-Boc-7-aminoheptanoic acid .[1] Direct methylation of the Boc-protected amine is preferred over methylating the free amino acid to prevent over-alkylation (quaternization).[1]

2.1 Synthetic Pathway (Benoiton Method)

The most robust method involves using Methyl Iodide (MeI) and Sodium Hydride (NaH) in a polar aprotic solvent (THF or DMF).[1] This reaction relies on the deprotonation of the Boc-carbamate proton, followed by nucleophilic attack on the methyl iodide.[1]

Reaction Scheme:

  • Starting Material: N-Boc-7-aminoheptanoic acid (CAS 60142-89-4).[1][2]

  • Reagents: NaH (Base), MeI (Alkylating agent).

  • Solvent: Anhydrous THF or DMF.[1]

  • Conditions: 0°C to Room Temperature (RT), inert atmosphere (

    
    ).
    
2.2 Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for handling air-sensitive reagents.

  • Dissolution: Dissolve 1.0 eq (e.g., 2.45 g) of N-Boc-7-aminoheptanoic acid in anhydrous THF (20 mL).

  • Deprotonation: Cool the solution to 0°C. Carefully add NaH (60% dispersion in oil, 2.5 eq) portion-wise. Evolution of

    
     gas will be observed.[1] Stir for 30 minutes.
    
  • Methylation: Add Methyl Iodide (MeI) (3.0 eq) dropwise via syringe.[1]

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).[1]

  • Quenching: Cool to 0°C and carefully quench with water.

  • Workup: Acidify the aqueous layer to pH ~3 with 1M HCl. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the N-methylated product as a colorless oil.

2.3 Visualization of Synthesis Logic

SynthesisPath Start N-Boc-7-aminoheptanoic acid (CAS 60142-89-4) Step1 Deprotonation (NaH, THF, 0°C) Start->Step1 Intermediate Sodium Carbamate Intermediate Step1->Intermediate - H2 gas Step2 Methylation (MeI, RT, 16h) Intermediate->Step2 Product N-Boc-7-(methylamino)heptanoic acid (C13H25NO4) Step2->Product Nucleophilic Substitution

Figure 1: Synthetic pathway for the N-methylation of N-Boc-7-aminoheptanoic acid via the Benoiton method.

Part 3: Applications in Drug Discovery
3.1 PROTAC Linkerology

In Proteolysis Targeting Chimeras (PROTACs), the linker determines the spatial orientation and permeability of the molecule.[1]

  • Permeability: The N-methyl group breaks the hydrogen bond donor capability of the amide backbone, reducing the polar surface area (PSA) and improving membrane permeability (the "chameleon effect").[1]

  • Conformation: N-methylation introduces steric clash, favoring cis-amide conformers and reducing the entropic penalty of binding.[1]

  • Solubility: Disrupts intermolecular hydrogen bonding, enhancing solubility in organic solvents used during synthesis.[1]

3.2 Peptide Synthesis (Peptidomimetics)

This molecule serves as a non-canonical amino acid building block.[1]

  • Solid Phase Peptide Synthesis (SPPS): Compatible with standard Fmoc/Boc protocols.[1] The carboxylic acid is activated (e.g., using HATU/DIEA) to couple with the N-terminus of a growing peptide chain.[1]

  • Stability: N-methylated peptides are often more resistant to proteolytic degradation by serum proteases compared to their non-methylated counterparts.[1]

Part 4: Handling & Stability
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.[1]

  • Stability: Stable for >2 years if kept dry.[1] Avoid prolonged exposure to strong acids (removes Boc) or strong bases (hydrolyzes ester if present, though this molecule is a free acid).[1]

  • Safety: Methyl iodide (used in synthesis) is a carcinogen; the final product should be handled with standard PPE (gloves, lab coat).[1]

References
  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids: Preparation from N-benzyloxycarbonylamino acids and cross-linking of N-methylamino acids.[1] Canadian Journal of Chemistry, 55(5), 906-910.[1] Link[1]

  • MedChemExpress. N-Boc-7-aminoheptanoic acid (Parent Compound Data). MedChemExpress Product Database. Link

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support.[1] Journal of the American Chemical Society, 119(9), 2301-2302. Link[1]

  • Ettmayer, P., et al. (2004). Lessons learned from marketed and investigational prodrugs.[1] Journal of Medicinal Chemistry, 47(10), 2393-2404.[1] (Context on N-methylation for permeability). Link[1]

Sources

Solubility Profiling of N-Boc-7-(methylamino)heptanoic Acid: A Methodological and Interpretive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

N-Boc-7-(methylamino)heptanoic acid is a functionalized amino acid derivative with potential applications in peptide synthesis and pharmaceutical development. Its solubility in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. We move beyond a simple data repository to offer a detailed, field-proven experimental protocol, explain the underlying physicochemical principles, and provide a robust methodology for generating reliable and reproducible solubility data. The protocols described herein are designed as self-validating systems, ensuring data integrity and scientific rigor.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the developability of a drug candidate. For a molecule like N-Boc-7-(methylamino)heptanoic acid, which incorporates both a lipophilic tert-butyloxycarbonyl (Boc) protecting group and polar amine and carboxylic acid functionalities, its solubility behavior can be complex and highly dependent on the chosen solvent system.

A thorough understanding of its solubility profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for reaction media, crystallization, and purification, thereby optimizing yield and purity.

  • Formulation Development: Designing stable and effective dosage forms, as solubility directly impacts dissolution rate and subsequent bioavailability.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays, where inaccurate solubility data can lead to misleading results.

This guide provides the necessary theoretical grounding and practical instruction to empower researchers to generate a comprehensive solubility profile for N-Boc-7-(methylamino)heptanoic acid.

Physicochemical Properties and Predicted Solubility Behavior

N-Boc-7-(methylamino)heptanoic acid possesses a dualistic chemical nature. The molecule can be conceptually divided into three key regions:

  • The Boc Group: A bulky, non-polar moiety that contributes to solubility in lipophilic, non-polar organic solvents.

  • The Heptanoic Acid Chain: A seven-carbon aliphatic chain that further enhances lipophilicity.

  • The Amino Acid Functionality: The secondary amine and the terminal carboxylic acid are polar groups capable of acting as hydrogen bond donors and acceptors. These groups promote solubility in polar solvents.

This amphiphilic character suggests that its solubility will be highly variable across different solvent classes. Based on the principle of "like dissolves like," we can predict the following general trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which can effectively solvate both the polar and non-polar portions of the molecule. Alcohols like methanol and ethanol should also be effective due to their ability to form hydrogen bonds.

  • Moderate Solubility: Expected in solvents of intermediate polarity such as ethyl acetate or dichloromethane (DCM).

  • Low Solubility: Expected in non-polar solvents like hexanes or toluene, where the energy required to break the solute-solute interactions (driven by the polar groups) is not compensated by solute-solvent interactions.

The following diagram illustrates the key molecular features influencing solvent interactions.

cluster_molecule N-Boc-7-(methylamino)heptanoic Acid cluster_solvents Solvent Interactions node_boc Boc Group (tert-butyloxycarbonyl) node_chain Heptanoic Acid Chain (-C7H14-) node_nonpolar Non-Polar Solvents (e.g., Hexane) node_boc->node_nonpolar Favorable (van der Waals) node_polar Polar Solvents (e.g., Methanol, DMSO) node_intermediate Intermediate Polarity (e.g., Ethyl Acetate) node_chain->node_intermediate Favorable node_polar->node_polar node_polar->node_nonpolar Unfavorable

Caption: Molecular features and their predicted solvent interactions.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard, equilibrium-based technique for determining solubility. Its reliability stems from allowing the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Materials and Equipment
  • N-Boc-7-(methylamino)heptanoic acid (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Solvent: Equilibrate all solvents to the target experimental temperature (e.g., 25 °C) for at least 2 hours before use.

  • Sample Preparation: Add an excess amount of N-Boc-7-(methylamino)heptanoic acid to a series of pre-weighed glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting amount of ~20-50 mg in 2 mL of solvent is typically sufficient.

  • Equilibration: Add a precise volume (e.g., 2.0 mL) of the pre-heated solvent to each vial. Cap the vials tightly.

  • Agitation: Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for a predetermined period.

    • Expertise & Experience: The equilibration time is critical. For many organic compounds, 24 hours is sufficient, but for complex molecules or those prone to forming stable solvates, 48 to 72 hours may be necessary. A preliminary time-to-equilibrium study is recommended, where samples are taken at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to permit the undissolved solid to settle. This step is crucial to avoid clogging the syringe filter.

  • Sampling and Dilution: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This removes any undissolved micro-particles.

    • Trustworthiness: The first few drops from the filter should be discarded to prevent errors from potential adsorption onto the filter membrane. A precise dilution of the filtrate is then required to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA for peak shaping) is a common starting point. A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

  • Calculation: The solubility (S) is calculated using the following formula:

    • S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

The following diagram outlines this self-validating experimental workflow.

cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_validation Validation Check prep1 Add excess solid to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant T (e.g., 24-72h) prep2->equil1 equil2 Settle solids (≥2h) equil1->equil2 analysis1 Filter supernatant (0.22 µm) equil2->analysis1 analysis2 Dilute sample precisely analysis1->analysis2 validation1 Is solid still visible in vial? analysis1->validation1 analysis3 Quantify via validated HPLC analysis2->analysis3 validation1->prep1 No (Repeat with more solid) validation1->analysis3 Yes (Valid Result)

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Data Presentation and Interpretation

All generated solubility data should be compiled into a clear, well-structured table for easy comparison and analysis.

Table 1: Hypothetical Solubility Data for N-Boc-7-(methylamino)heptanoic Acid at 25 °C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Classification
Polar Protic Methanol32.7>100Very Soluble
Ethanol24.5>100Very Soluble
Polar Aprotic DMSO46.7>100Very Soluble
Acetonitrile37.525.5Soluble
Intermediate Ethyl Acetate6.05.2Sparingly Soluble
Dichloromethane9.18.1Sparingly Soluble
Non-Polar Toluene2.4<0.1Insoluble
n-Hexane1.9<0.01Insoluble

Note: This data is illustrative and should be determined experimentally.

Interpretation of Results:

The hypothetical data aligns with our theoretical predictions. The high solubility in polar solvents like methanol and DMSO is driven by strong hydrogen bonding interactions with the amine and carboxylic acid groups. The poor solubility in hexane and toluene demonstrates that the van der Waals interactions with the aliphatic chain and Boc group are insufficient to overcome the strong, favorable interactions the solute molecules have with each other in the solid state.

Conclusion

Determining the solubility of N-Boc-7-(methylamino)heptanoic acid is not merely a data collection exercise; it is a fundamental investigation that informs the entire drug development pipeline. The isothermal shake-flask method, when executed with the rigor described in this guide, provides a reliable and reproducible means of generating this critical data. By grounding the experimental work in a solid understanding of the underlying physicochemical principles, researchers can not only generate high-quality data but also intuitively predict solubility behavior, saving valuable time and resources in process development and formulation.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 510-515. Available at: [Link]

Methodological & Application

Application Note: A Protocol for the Efficient Coupling of N-Boc-7-(methylamino)heptanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical framework for the successful incorporation of N-Boc-7-(methylamino)heptanoic acid (Boc-7-Ahp-OH) into peptide sequences. The inherent steric hindrance and reduced nucleophilicity of the N-methylated secondary amine in this molecule present a significant challenge compared to standard primary amino acids, often resulting in low coupling efficiencies and deletion sequences. This document outlines the underlying chemical principles, compares various coupling strategies, and provides optimized, step-by-step protocols for both solid-phase and solution-phase synthesis to ensure high-yield outcomes for researchers and drug development professionals.

Introduction: The Challenge of N-Methylated Amino Acids

N-Boc-7-(methylamino)heptanoic acid is a valuable building block and linker molecule, frequently utilized in the synthesis of bioactive peptides and Proteolysis Targeting Chimeras (PROTACs).[1] Its structure, featuring a seven-carbon aliphatic chain, provides spatial flexibility, while the N-terminal Boc group offers standard protection compatible with various synthesis strategies.[2][3]

The primary obstacle in its application lies in the N-methyl group. Secondary amines are inherently less nucleophilic and more sterically hindered than their primary amine counterparts.[4][5] During peptide synthesis, this leads to significantly slower reaction kinetics when coupling an activated amino acid to the N-methyl amine and can also present challenges when activating the carboxyl group of Boc-7-Ahp-OH. Standard coupling conditions often fail to drive the reaction to completion, necessitating specialized reagents and optimized protocols to prevent unwanted side products and ensure the integrity of the final peptide.[6]

The Chemistry of Peptide Bond Formation and Activation

The formation of a peptide bond is a nucleophilic substitution reaction where the amino group of one residue attacks the activated carboxyl group of another.[7] The success of this reaction hinges on the creation of a highly reactive intermediate from the carboxylic acid. Carbodiimides, for example, react with the carboxyl group to form a highly reactive O-acylisourea intermediate.[8][9][10] This intermediate can then be attacked by the amine to form the desired amide bond. However, this intermediate is also susceptible to side reactions, such as rearrangement to an unreactive N-acylurea.[8][10] To mitigate these side reactions and enhance efficiency, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are used, which convert the O-acylisourea into a more stable, yet still highly reactive, active ester.[8][11]

G cluster_activation Carboxyl Activation cluster_coupling Amide Bond Formation cluster_side_reaction Side Reaction Pathway Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide (e.g., DIC/EDC) Carbodiimide->O_Acylisourea Peptide_Bond Peptide Bond (R-CO-NH-R') O_Acylisourea->Peptide_Bond + Urea Urea Byproduct O_Acylisourea->Urea N_Acylurea N-Acylurea (Unreactive) O_Acylisourea->N_Acylurea Rearrangement Amine R'-NH2 Amine->Peptide_Bond

General mechanism of carbodiimide-mediated peptide coupling.

Core Principles for Coupling Boc-7-Ahp-OH

To overcome the challenges posed by Boc-7-Ahp-OH, several factors must be carefully optimized.

  • Potent Coupling Reagents: Standard carbodiimide reagents like DCC or DIC may be insufficient.[12] More powerful onium salts (aminium/uronium or phosphonium) are required. Reagents like HATU , HCTU , and PyAOP are highly recommended as they form very reactive activated esters capable of overcoming significant steric barriers.[12][13] HATU, in particular, reacts via a HOAt ester, which benefits from anchimeric assistance from the pyridine nitrogen, making it one of the most efficient reagents for difficult couplings.[14]

  • Stoichiometry and Concentration: A higher molar excess of the activated amino acid and coupling reagents is often necessary. While a 1.5 to 3-fold excess is common for standard couplings, a 4 to 5-fold excess may be required for hindered residues like Boc-7-Ahp-OH.[7][15]

  • Optimized Solvents: The choice of solvent is critical for solvating the growing peptide chain and ensuring reagents are accessible. N-Methylpyrrolidone (NMP) often demonstrates superior solvating properties compared to Dimethylformamide (DMF), especially for complex or aggregation-prone sequences, and is recommended here.[12]

  • Reaction Time and Temperature: Sterically hindered couplings are kinetically slow.[12] Extended reaction times (2 hours to overnight) are a common strategy. Alternatively, applying heat can overcome the activation energy barrier. Microwave-assisted peptide synthesis (MAPS) is exceptionally effective at driving difficult couplings to completion in minutes, though conventional heating can also be used with caution to minimize potential racemization.[12][15][16]

  • Monitoring Reaction Completion: The standard Kaiser (ninhydrin) test for free primary amines will yield a false negative when coupling to a secondary amine. Therefore, it is crucial to use a test capable of detecting secondary amines, such as the Isatin Test or Chloranil Test , to accurately assess coupling completion before proceeding to the next step.[17]

Recommended Protocols

The following protocols are designed for a standard 0.1 mmol synthesis scale. Reagent quantities should be adjusted proportionally for different scales.

Protocol 1: High-Efficiency Solid-Phase Coupling using HATU

This is the recommended primary method for incorporating Boc-7-Ahp-OH onto a resin-bound peptide with a free N-terminal amine.

G cluster_activation Pre-activation (2-5 min) Resin 1. Start: Fmoc-Protected Peptide-Resin Swell 2. Swell Resin (NMP, 30 min) Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/NMP) Swell->Deprotect Wash1 4. Wash (NMP x5) Deprotect->Wash1 Couple 5. Couple (Add activated mix to resin) (2h - Overnight) Wash1->Couple Activate Combine: - Boc-7-Ahp-OH - HATU - DIPEA in NMP Activate->Couple Wash2 6. Wash (NMP x5) Couple->Wash2 Monitor 7. Monitor Completion (Isatin or Chloranil Test) Wash2->Monitor Next 8. Proceed to Next Cycle or Final Cleavage Monitor->Next

Workflow for the solid-phase coupling of Boc-7-Ahp-OH.

Materials: | Reagent/Material | Quantity (for 0.1 mmol scale) | Equivalents | | :--- | :--- | :--- | | Peptide-Resin (Fmoc-deprotected) | 1.0 | | N-Boc-7-(methylamino)heptanoic acid | 98.1 mg (0.4 mmol) | 4.0 | | HATU | 148.3 mg (0.39 mmol) | 3.9 | | N,N-Diisopropylethylamine (DIPEA) | 139 µL (0.8 mmol) | 8.0 | | N-Methylpyrrolidone (NMP) | As required | | | 20% (v/v) Piperidine in NMP | As required | | | Isatin or Chloranil test reagents | As required | |

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (0.1 mmol) in NMP for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Drain the NMP and add a solution of 20% piperidine in NMP. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete deprotection of the N-terminal amine.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5 times) to remove all traces of piperidine.

  • Pre-activation: In a separate vessel, dissolve N-Boc-7-(methylamino)heptanoic acid (4.0 eq) and HATU (3.9 eq) in NMP (~2 mL). Add DIPEA (8.0 eq) and vortex gently for 2-5 minutes. The solution should change color.[12]

  • Coupling: Immediately add the activated amino acid solution to the washed, deprotected resin. Agitate the mixture at room temperature.

  • Reaction Time: Allow the coupling to proceed for a minimum of 2 hours. For particularly difficult sequences, extending the reaction time to 4 hours or overnight is recommended.[12]

  • Post-Coupling Wash: Drain the reaction mixture and wash the resin thoroughly with NMP (5 times).

  • Monitoring: Take a small sample of resin beads and perform an Isatin or Chloranil test to confirm the absence of free secondary amines.[17]

    • If Positive (Incomplete Coupling): Proceed to Protocol 2 (Double Coupling).

    • If Negative (Complete Coupling): Proceed with the synthesis to the next amino acid or to final cleavage.

Protocol 2: Troubleshooting with Double Coupling

This protocol should be employed if monitoring from Protocol 1 indicates an incomplete reaction.

Step-by-Step Methodology:

  • Initial Wash: After the first coupling attempt and a positive Isatin/Chloranil test, wash the resin thoroughly with NMP (3 times). Do not proceed to the deprotection step.

  • Repeat Coupling: Prepare a fresh solution of activated N-Boc-7-(methylamino)heptanoic acid as described in Protocol 1, Step 4.

  • Second Coupling Reaction: Add the fresh solution to the resin and allow the coupling reaction to proceed for an additional 2 hours.[12][18]

  • Final Wash and Monitoring: Drain the reaction mixture, wash the resin with NMP (5 times), and perform a second Isatin or Chloranil test to confirm completion.

Protocol 3: General Solution-Phase Coupling

This protocol is suitable for fragment condensation or when SPPS is not desired. It utilizes a water-soluble carbodiimide for simplified workup.

Materials:

Reagent/Material Quantity (Example Scale) Equivalents
Amine Component (e.g., H-Phe-OMe) 1.0 mmol 1.0
N-Boc-7-(methylamino)heptanoic acid 270 mg (1.1 mmol) 1.1
EDC·HCl 211 mg (1.1 mmol) 1.1
HOBt 149 mg (1.1 mmol) 1.1
DIPEA 365 µL (2.1 mmol) 2.1

| Dichloromethane (DCM) or DMF | 10 mL | |

Step-by-Step Methodology:

  • Dissolution: Dissolve N-Boc-7-(methylamino)heptanoic acid (1.1 eq), EDC·HCl (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Activation: Stir the mixture at 0°C for 15 minutes.

  • Amine Addition: In a separate flask, dissolve the amine component (1.0 eq) and DIPEA (2.1 eq) in the same solvent. Add this solution to the activated acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography.

Summary and Outlook

The successful incorporation of N-Boc-7-(methylamino)heptanoic acid is readily achievable with a rational approach that accounts for its inherent steric hindrance. The use of potent coupling reagents like HATU, combined with optimized conditions such as extended reaction times, appropriate stoichiometry, and diligent monitoring with secondary-amine-specific tests, is paramount. For researchers encountering persistent difficulties, strategies like double coupling or the application of microwave energy offer powerful solutions. By following the detailed protocols within this guide, scientists can confidently utilize this versatile building block in the synthesis of complex and novel peptides.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Available at: [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6605. Available at: [Link]

  • Ansell, R. J. (n.d.). Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Al-Warhi, T., et al. (2012). Mechanism of peptide bond formation through carbodiimide. ResearchGate. Available at: [Link]

  • Subirós-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(16), 6293–6297. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Peptide Science, 13(7), 441-8. Available at: [Link]

  • EMD Millipore. (n.d.). Peptide Coupling Reagents Guide. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available at: [Link]

  • The Organic Chemistry Tutor. (2026, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis. YouTube. Available at: [Link]

  • Fields, G. B. (2025, August 10). Procedures to Improve Difficult Couplings. ResearchGate. Available at: [Link]

  • Kappe, C. O., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Journal of Combinatorial Chemistry, 10(5), 769–776. Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • van der Werf, M. J., et al. (1991). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? International Journal of Peptide and Protein Research, 37(5), 453-9. Available at: [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-66. Available at: [Link]

  • Pentelute, B. L., et al. (2019). Method for solution-phase peptide synthesis. Google Patents.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]

  • LookChem. (n.d.). Cas 60142-89-4, BOC-7-AMINO-HEPTANOIC ACID. Available at: [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]

  • Fields, G. B. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 71, 18.1.1–18.1.28. Available at: [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Boc-7-(methylamino)heptanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of Solid-Phase Peptide Synthesis (SPPS) with a specific focus on the incorporation of the non-canonical amino acid, N-Boc-7-(methylamino)heptanoic acid. Designed for both experienced and novice peptide chemists, this document moves beyond a simple recitation of protocols to offer a deep dive into the underlying chemical principles, strategic considerations for experimental design, and robust, field-proven methodologies. We will cover the foundational principles of Boc-strategy SPPS, detailed step-by-step protocols for the synthesis of a model peptide incorporating N-Boc-7-(methylamino)heptanoic acid, and best practices for cleavage, purification, and analysis. The aim is to equip the reader with the expertise to confidently and efficiently synthesize custom peptides with unique structural modifications.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the cornerstone of modern peptide science.[1] The fundamental principle of SPPS lies in the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1][2][3] This approach dramatically simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step reduced to a simple filtration and washing of the resin-bound peptide.[3]

Two primary strategies dominate the landscape of SPPS: the Fmoc/tBu and the Boc/Bzl approaches, named for the Nα-protecting groups employed.[1][4][5] This guide will focus on the Boc (tert-butyloxycarbonyl) strategy , which utilizes the acid-labile Boc group for temporary Nα-protection and typically employs stronger acidic conditions for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[4][6]

The Unique Role of N-Boc-7-(methylamino)heptanoic acid

The incorporation of non-canonical or unnatural amino acids is a powerful tool in drug discovery and peptide engineering. These modified building blocks can introduce novel structural and functional properties, such as enhanced stability, increased potency, and unique conformational constraints. N-Boc-7-(methylamino)heptanoic acid is one such building block, an aliphatic chain with a Boc-protected secondary amine and a terminal carboxylic acid.[7] Its integration into a peptide sequence can serve various purposes, including acting as a flexible linker or spacer arm in the synthesis of more complex molecules like PROTACs.[7] The Boc protecting group on the secondary amine is readily removed under the acidic conditions characteristic of Boc-SPPS.[7]

The Boc-SPPS Workflow: A Mechanistic Overview

The synthesis of a peptide via Boc-SPPS is a cyclical process, with each cycle extending the peptide chain by one amino acid. The core steps of each cycle are deprotection, neutralization, and coupling.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Boc Deprotection (TFA) Neutralization Neutralization (DIEA) Deprotection->Neutralization Exposes N-terminal amine Coupling Amino Acid Coupling (DIC/HOBt) Neutralization->Coupling Prepares for acylation Coupling->Deprotection Forms new peptide bond End Final Peptide on Resin Coupling->End After final cycle Start Resin-Bound Amino Acid Start->Deprotection

Caption: The cyclical workflow of Boc-SPPS.

Boc Deprotection: The Gateway to Chain Elongation

The crucial first step in each cycle is the removal of the Nα-Boc protecting group to expose a free amine for the subsequent coupling reaction. This is achieved by treating the peptide-resin with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[8][9]

The mechanism proceeds through protonation of the Boc group's carbonyl oxygen, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[8]

Boc_Deprotection cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection Boc_Protected Boc-NH-R (tert-Butyloxycarbonyl Protected Amine) Protonated Protonated Boc Group Boc_Protected->Protonated + H⁺ (from TFA) Carbamic_Acid Carbamic Acid + tert-Butyl Cation Protonated->Carbamic_Acid Cleavage Free_Amine H₂N-R + CO₂ (Free Amine + Carbon Dioxide) Carbamic_Acid->Free_Amine Decarboxylation

Caption: The mechanism of Boc deprotection.

It is critical to perform this step efficiently and without side reactions. The tert-butyl cations generated can potentially alkylate sensitive amino acid side chains like tryptophan and methionine.[4] To prevent this, a scavenger, such as dithiothreitol (DTE), is often added to the TFA solution.[4][9]

Neutralization: Preparing for the Next Step

Following deprotection, the newly formed N-terminal amine exists as a trifluoroacetate salt.[4] To render it nucleophilic for the subsequent coupling reaction, this salt must be neutralized. This is typically accomplished by washing the peptide-resin with a solution of a hindered tertiary amine, such as diisopropylethylamine (DIEA), in a suitable solvent like dichloromethane (DCM).[8]

Amino Acid Coupling: Forging the Peptide Bond

The heart of SPPS is the formation of the amide (peptide) bond between the free N-terminal amine of the growing peptide chain and the carboxyl group of the incoming Boc-protected amino acid. This reaction is not spontaneous and requires the use of a coupling agent to activate the carboxylic acid.

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC), are classic and effective coupling reagents.[10][11] The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[10][12] This intermediate can then react with the N-terminal amine to form the desired peptide bond and a urea byproduct.[10][12]

Coupling_Mechanism cluster_coupling Carbodiimide Coupling Mechanism Carboxylic_Acid R-COOH (Incoming Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea Carbodiimide R'-N=C=N-R' (e.g., DIC) Carbodiimide->O_Acylisourea Peptide_Bond R-CO-NH-Peptide-Resin (New Peptide Bond) O_Acylisourea->Peptide_Bond Urea R'-NH-CO-NH-R' (Urea Byproduct) O_Acylisourea->Urea Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Peptide_Bond

Caption: The carbodiimide coupling mechanism.

To improve coupling efficiency and minimize side reactions, such as the formation of an unreactive N-acylurea, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[10][13] HOBt reacts with the O-acylisourea to form an active ester, which is less prone to side reactions but still sufficiently reactive to form the peptide bond.[10]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the manual synthesis of a model peptide incorporating N-Boc-7-(methylamino)heptanoic acid on a Wang resin.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Wang Resin, pre-loaded with first amino acid100-200 mesh, 0.5-1.0 mmol/gAAPPTec, Merck
N-Boc-7-(methylamino)heptanoic acid≥99.0%Sigma-Aldrich, BroadPharm
Boc-protected amino acidsSynthesis gradeChemPep, AAPPTec
Dichloromethane (DCM)AnhydrousStandard chemical supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard chemical supplier
Trifluoroacetic acid (TFA)Reagent gradeStandard chemical supplier
Diisopropylethylamine (DIEA)Reagent gradeStandard chemical supplier
N,N'-Diisopropylcarbodiimide (DIC)Reagent gradeAAPPTec
1-Hydroxybenzotriazole (HOBt)Reagent gradeAAPPTec
Diethyl etherAnhydrousStandard chemical supplier
Acetonitrile (ACN)HPLC gradeStandard chemical supplier
WaterHPLC grade
Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of pre-loaded Wang resin in a fritted reaction vessel.

  • Add DCM to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the resin for 20-30 minutes to allow for complete swelling.

  • Drain the DCM using vacuum filtration.

Rationale: Swelling the resin is crucial for exposing the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents and improving reaction kinetics.[3]

Protocol 2: Iterative Peptide Synthesis Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

Step 1: Boc Deprotection

  • Add a solution of 50% TFA in DCM to the swollen resin.[9]

  • Agitate the mixture for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[9]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL/g resin).

Step 2: Neutralization

  • Wash the resin with a solution of 5% DIEA in DCM (2 x 10 mL/g resin), agitating for 2 minutes each time.[8]

  • Wash the resin thoroughly with DCM (3 x 10 mL/g resin) to remove excess DIEA.

Step 3: Amino Acid Coupling

  • In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

Self-Validation: To ensure complete coupling, a small sample of the resin can be subjected to a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.

Protocol 3: Incorporation of N-Boc-7-(methylamino)heptanoic acid

The procedure for coupling N-Boc-7-(methylamino)heptanoic acid is identical to that of a standard Boc-protected amino acid as described in Protocol 2, Step 3.

Protocol 4: Final Cleavage and Deprotection

Once the desired peptide sequence has been assembled, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed.

Cleavage Cocktail Preparation (Reagent K)

For peptides containing sensitive residues, a scavenger-containing cleavage cocktail is essential. A common and effective cocktail is Reagent K.[14]

ComponentVolume/Weight Percentage
Trifluoroacetic Acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

Cleavage Procedure

  • Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[15]

  • Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 1.5 to 2 hours.[14][16][17]

  • Filter the cleavage mixture to separate the resin from the peptide-containing solution. Wash the resin 2-3 times with a small volume of fresh TFA.[14][16]

  • Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[14][16]

  • Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation.[14]

  • Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.[14]

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide obtained after cleavage is a mixture of the target peptide and various byproducts from incomplete reactions or side reactions during synthesis and cleavage. Therefore, purification is a critical final step.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is the most widely used technique for the purification and analysis of synthetic peptides.[2][18][19][20] The separation is based on the differential partitioning of the peptide molecules between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[2]

Typical Mobile Phase System:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

A linear gradient from a low percentage of Solvent B to a higher percentage is used to elute the peptides from the column, with more hydrophobic peptides eluting at higher concentrations of ACN.[21]

Protocol 5: Peptide Purification by Preparative RP-HPLC
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B, or a small amount of acetic acid or DMF if solubility is an issue).

  • Filter the peptide solution through a 0.45 µm filter to remove any particulate matter.

  • Inject the filtered solution onto a preparative C18 RP-HPLC column.

  • Elute the peptide using a linear gradient of Solvent B, monitoring the effluent at 214 nm or 280 nm.

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of each fraction by analytical RP-HPLC.

  • Pool the fractions containing the pure peptide (typically >95% purity).[18]

  • Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.[21]

Conclusion

The Boc-SPPS strategy remains a robust and reliable method for the synthesis of a wide range of peptides. The incorporation of unique building blocks like N-Boc-7-(methylamino)heptanoic acid allows for the creation of novel peptide constructs with tailored properties. By understanding the chemical principles behind each step and adhering to the detailed protocols outlined in this guide, researchers can confidently synthesize high-quality peptides for their specific applications in research, diagnostics, and therapeutic development.

References

  • Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH . Agilent Technologies, Inc. Retrieved from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography . (n.d.). Phenomenex. Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences . (n.d.). ResearchGate. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2006). Methods and protocols of modern solid phase Peptide synthesis . Nature Protocols, 1(4), 1937-1946. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides . Current Protocols in Protein Science, Chapter 8, Unit 8.7. Retrieved from [Link]

  • Otvos, L., Jr, & Wade, J. D. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis . Methods in Molecular Biology, 1146, 33-41. Retrieved from [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC . (n.d.). Harvard Apparatus. Retrieved from [Link]

  • Mechanism of peptide bond formation through carbodiimide . (n.d.). ResearchGate. Retrieved from [Link]

  • DIC Coupling Mechanism | Organic Chemistry . (2022, October 5). YouTube. Retrieved from [Link]...

  • Use of excess carbodiimide for peptide synthesis at elevated temperatures. (2018). Google Patents.
  • Carbodiimide . (n.d.). Wikipedia. Retrieved from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts . Retrieved from [Link]

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language . (2026, February 18). Retrieved from [Link]...

  • DOT Language . (2024, September 28). Graphviz. Retrieved from [Link]

  • Dot Language Graphviz . (n.d.). YouTube. Retrieved from [Link]...

  • User Guide — graphviz 0.21 documentation . (n.d.). Retrieved from [Link]

  • Sustainable Peptide Synthesis Enabled by a Transient Protecting Group . (2020, May 29). PMC - NIH. Retrieved from [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis . (2025, March 12). Knowledge UChicago. Retrieved from [Link]...

Sources

Bioconjugation strategies using N-Boc-7-(methylamino)heptanoic acid linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation Strategies Using N-Boc-7-(methylamino)heptanoic Acid Linkers

Executive Summary & Strategic Rationale

In the landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), linker chemistry is no longer a passive structural element—it is a determinant of pharmacological fate.[1] While N-Boc-7-aminoheptanoic acid (CAS 60142-89-4) is a standard aliphatic linker, its N-methylated analog, N-Boc-7-(methylamino)heptanoic acid , represents a strategic evolution in linker design.

Why use the N-methylated variant?

  • Conformational Control: The N-methyl group eliminates a hydrogen bond donor, reducing the energy penalty for membrane permeation (improving oral bioavailability) and favoring cis/trans isomer equilibria that can induce novel ternary complex geometries in PROTACs.

  • Metabolic Stability: Methylation sterically hinders enzymatic cleavage by aminopeptidases, extending the half-life of the conjugate in plasma.

  • Solubility: Disruption of intermolecular hydrogen bonding networks significantly enhances solubility in organic synthesis solvents (DCM, DMF) and aqueous biological media.

This guide details the specific protocols for utilizing this advanced linker, with a critical focus on the steric challenges of coupling to secondary amines .

Critical Chemical Properties

PropertySpecificationImpact on Protocol
Molecular Structure

Lipophilic aliphatic chain; requires organic solvent solubilization.
Amine Type Secondary (Sterically Hindered) CRITICAL: Standard coupling (EDC/NHS) often fails. Requires high-efficiency reagents (HATU/COMU).
Protecting Group tert-Butyloxycarbonyl (Boc)Acid-labile. Removed by TFA/HCl. Compatible with base-labile (Fmoc) strategies.
Linker Length ~10-12 Å (extended)Optimal for bridging E3 ligases (e.g., CRBN, VHL) to surface-accessible target lysine residues.

Experimental Protocols

Phase 1: C-Terminal Activation & Coupling

Objective: Attach the carboxylic acid end of the linker to Ligand A (e.g., E3 Ligase binder or Warhead).

Mechanism: The carboxylic acid is unhindered and reacts via standard amidation.

Reagents:

  • Linker: N-Boc-7-(methylamino)heptanoic acid (1.0 equiv)

  • Ligand A (Amine-functionalized): (1.0 – 1.2 equiv)

  • Coupling Reagent: HATU (1.1 equiv) or EDC/HOAt

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO

Protocol:

  • Activation: Dissolve the Linker and HATU in anhydrous DMF under

    
     atmosphere. Stir for 5 minutes to form the activated ester.
    
  • Addition: Add DIPEA, followed immediately by Ligand A.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by LC-MS. The Boc group is stable here.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes excess base/HATU byproducts), sat.

    
    , and brine. Dry over 
    
    
    
    .
Phase 2: Boc-Deprotection

Objective: Expose the secondary methylamine for the next coupling.

Protocol:

  • Dissolve the intermediate from Phase 1 in DCM (minimum volume).

  • Add Trifluoroacetic acid (TFA) to a final concentration of 20–50% (v/v).

    • Scavenger Note: If Ligand A contains electron-rich aromatic rings (e.g., indole, phenol), add 2.5% Triisopropylsilane (TIPS) to prevent tert-butyl cation alkylation.

  • Stir at RT for 30–60 minutes.

  • Evaporation: Remove volatiles under reduced pressure. Co-evaporate with toluene (

    
    ) or diethyl ether to remove residual TFA.
    
    • Result: You now have the TFA salt of the secondary amine .

Phase 3: N-Terminal Coupling (The Critical Step)

Objective: Couple Ligand B (Carboxylic Acid) to the sterically hindered N-methyl amine.

Expert Insight: This is the failure point for most standard protocols. The N-methyl group creates significant steric bulk. Weak activators (EDC/NHS, HOBt) will result in low yields or incomplete conversion.

Recommended System: HATU/HOAt or PyBroP .

Protocol:

  • Pre-activation: Dissolve Ligand B (Carboxylic Acid, 1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (4.0 equiv). Note: Extra base is needed to neutralize the TFA salt from Phase 2.

  • Coupling: Add the N-methyl amine intermediate (1.0 equiv).

  • Conditions:

    • Standard: Stir at RT for 4–16 hours.

    • Difficult Substrates: If conversion is <50% after 4 hours, heat to 40°C or switch to PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) with pure DIPEA.

  • Validation: Check LC-MS for the mass of the final conjugate. Look for the "des-methyl" impurity (if the starting material was impure) or unreacted amine.

Visualization: Synthesis Workflow & Decision Tree

BioconjugationWorkflow Start N-Boc-7-(methylamino) heptanoic acid Step1 Step 1: C-Terminus Coupling (Standard Amidation) Start->Step1 Check1 QC: LC-MS Purity >95%? Step1->Check1 Check1->Step1 No (Repurify) Step2 Step 2: Boc-Deprotection (TFA/DCM) Check1->Step2 Yes Intermediate Intermediate: Secondary Amine (TFA Salt) Step2->Intermediate Step3 Step 3: N-Terminus Coupling (Sterically Hindered) Intermediate->Step3 Decision Coupling Reagent Selection Step3->Decision MethodA Method A: HATU/HOAt (Standard High-Efficiency) Decision->MethodA Standard MethodB Method B: PyBroP/Heat (For Difficult Substrates) Decision->MethodB Low Yield Final Final Bioconjugate (PROTAC/ADC) MethodA->Final MethodB->Final

Caption: Figure 1. Strategic workflow for N-methylated linker conjugation, highlighting the critical divergence in coupling reagent selection for the sterically hindered secondary amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (Step 3) Steric hindrance of N-methyl group.Switch from HATU to PyBroP or COMU . Increase temperature to 40–50°C. Double coupling (repeat step).
Racemization of Ligand B Over-activation or excessive base.Use collidine instead of DIPEA as the base. Maintain temperature <0°C during activation, then warm to RT.
Boc Removal Incomplete Scavenging issues or dilute acid.Ensure TFA is fresh. Increase concentration to 50% in DCM.
Precipitation Linker hydrophobicity.[]Use a co-solvent system: DMF/DMSO (1:1) or NMP (N-methylpyrrolidone).

References

  • PROTAC Linker Design Principles

    • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[3][4]

  • N-Methylation in Peptide Synthesis (Coupling Challenges)

    • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Advanced Coupling Reagents (PyBroP/HATU)

    • Coste, J., et al. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.
  • Chemical Properties of N-Boc-7-aminoheptanoic acid (Parent Analog)

    • MedChemExpress.[5] N-Boc-7-aminoheptanoic acid Product Analysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Boc-7-(methylamino)heptanoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-Boc-7-(methylamino)heptanoic acid and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile building block. N-Boc-7-(methylamino)heptanoic acid, with its N-methylated amine, flexible seven-carbon linker, and terminal carboxylic acid, presents unique purification hurdles due to its amphipathic nature and tendency to exist as a viscous oil in its crude form.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and handling of N-Boc-7-(methylamino)heptanoic acid.

Q1: What are the most common impurities I should expect during the synthesis of N-Boc-7-(methylamino)heptanoic acid?

A1: Impurities typically arise from the starting materials or side reactions during the N-Boc protection step. Key impurities include:

  • Unreacted 7-(methylamino)heptanoic acid: The starting material may persist if the reaction is incomplete.

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Excess Boc₂O and its breakdown products (like t-butanol) are common.

  • Dimerization or Oligomerization Products: Although less common for this specific molecule compared to α-amino acids, self-condensation is a theoretical possibility, especially under harsh conditions.

  • Side-products from the starting material synthesis: The synthesis of 7-aminoheptanoic acid itself can introduce impurities that may carry over.[1]

Q2: My crude product is a persistent, colorless to light-yellow oil. Why does this happen, and how do the structural features of the molecule contribute to this?

A2: The tendency of N-Boc-7-(methylamino)heptanoic acid to "oil out" rather than crystallize is a frequently encountered issue and is directly related to its molecular structure.[2][3]

  • Long Alkyl Chain: The seven-carbon chain introduces significant flexibility and hydrophobic character, which can disrupt the formation of a well-ordered crystal lattice.

  • N-Methylation: The presence of a methyl group on the nitrogen atom prevents the formation of hydrogen bonds that are typically present in primary N-Boc-amino acids. This reduction in intermolecular forces lowers the melting point and favors an oily state.[4]

  • Residual Solvents or Reagents: Trace amounts of solvents (e.g., THF, Dioxane) or basic reagents (e.g., triethylamine) can inhibit crystallization.[3] Many N-Boc protected amino acids, especially those with bulky or flexible side chains, initially present as oils after the reaction work-up and solvent evaporation.[2][5][6]

Q3: What are the most effective analytical techniques for assessing the purity of N-Boc-7-(methylamino)heptanoic acid?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column is typically effective.[7][8] The mobile phase often consists of a gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to ensure good peak shape.[9][10]

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative analysis and for monitoring the progress of a reaction or column chromatography fractions.[9][11][] A common mobile phase system is a mixture of a polar solvent (like ethyl acetate or methanol) and a non-polar solvent (like hexane), often with a small amount of acetic or formic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying impurities. Characteristic signals for the Boc group (a singlet around 1.4 ppm), the N-methyl group, and the alkyl chain should be present.[13]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product.[][13]

Q4: What is the purpose of forming a dicyclohexylamine (DCHA) salt, and is it a recommended strategy for this intermediate?

A4: Formation of a dicyclohexylamine (DCHA) salt is a classical and highly effective technique for purifying and solidifying N-Boc amino acids that are otherwise difficult to crystallize.[5][6] The carboxylic acid of your product forms an ionic bond with the basic DCHA, creating a stable, often highly crystalline salt. This salt can be easily isolated by filtration and even recrystallized to a very high purity. The free N-Boc-amino acid can then be regenerated by suspending the salt in an organic solvent (like ethyl acetate) and washing with a dilute acid (like aqueous citric acid or KHSO₄) to remove the DCHA.[3] This is an excellent strategy if direct crystallization or chromatography fails to yield a solid product of sufficient purity.

Troubleshooting Guide: From Oily Residues to Crystalline Solids

This guide addresses specific experimental problems in a question-and-answer format.

Issue 1: My product has "oiled out" during crystallization and all attempts to induce solidification have failed.

  • Underlying Cause & Logic: "Oiling out" occurs when the compound separates from the solution above its melting point, forming a liquid phase instead of a solid. This is often due to a suboptimal solvent system, rapid cooling, or the presence of impurities that inhibit nucleation.[3]

  • Solutions & Protocols:

    • Ensure Complete Solvent Removal: Before attempting crystallization, ensure all residual solvents from the work-up (e.g., ethyl acetate, dichloromethane) are removed under high vacuum. A viscous oil is the expected starting point.[2][14]

    • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane, diethyl ether, or pentane) to the oil. Vigorously stir or scratch the flask with a glass rod. This mechanical agitation can provide the energy needed for nucleation and solidification.

    • Seed Crystals: If a small amount of solid has ever been obtained, use it to seed the oil. A patent on crystallizing oily Boc-amino acids highlights the effectiveness of adding seed crystals to the oil and allowing it to stand, followed by pulping with a weak polar solvent.[2][6]

    • Slow Solvent Evaporation: Dissolve the oil in a single, moderately volatile solvent (e.g., dichloromethane). Place this solution in a loosely covered flask inside a larger beaker containing a more volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution can gently induce crystallization.

Issue 2: My acid-base extraction resulted in a persistent emulsion or a significantly low yield.

  • Underlying Cause & Logic: N-Boc-7-(methylamino)heptanoic acid is amphipathic, meaning it has both hydrophobic (the C7 alkyl chain, Boc group) and hydrophilic (the carboxylate) properties. This can lead to surfactant-like behavior at the aqueous-organic interface, causing emulsions. Low yield can result from the compound remaining partially soluble in the aqueous layer, especially if the pH is not carefully controlled.

  • Solutions & Protocols:

    • Break Emulsions: To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. This increases the ionic strength of the aqueous phase, forcing the organic components out. Alternatively, filtering the emulsified layer through a pad of Celite can be effective.

    • Optimize pH Control: When extracting the product into the aqueous basic layer, use a mild base like sodium bicarbonate (NaHCO₃). When re-acidifying to extract the product back into the organic layer, use a weak acid like 5% citric acid or 1 M KHSO₄ and adjust the pH to approximately 3-4. Using strong acids or bases can promote hydrolysis of the Boc group or the formation of salts that are difficult to break.

    • Perform Multiple Extractions: To maximize yield, perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL).[14]

Issue 3: Column chromatography is providing poor separation of impurities or low product recovery.

  • Underlying Cause & Logic: The carboxylic acid moiety can cause the product to streak on silica gel, leading to broad peaks and poor separation. The compound's polarity is intermediate, which can make choosing the right eluent system challenging.

  • Solutions & Protocols:

    • Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexane). This suppresses the deprotonation of the carboxylic acid, reducing its interaction with the acidic silica gel and resulting in sharper peaks and better separation.

    • Optimize the Solvent Gradient: Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity. This will elute non-polar impurities first, followed by your product.

    • Consider an Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina or a reversed-phase (C18) column, which separates compounds based on hydrophobicity.[8][10]

Data Summary & Visualization

Table 1: Recommended Solvent Systems for Purification

This table provides starting points for developing purification protocols. Ratios should be optimized based on TLC analysis.

Purification MethodSolvent System (Good Solvent / Anti-Solvent)Rationale & Key Considerations
Recrystallization Ethyl Acetate / HexaneA classic system balancing polarity. The long alkyl chain provides hexane solubility, while the protected amine and acid are soluble in ethyl acetate.[3][5]
Toluene / HexaneGood for larger scales; toluene can dissolve the compound when hot, and hexane acts as the anti-solvent upon cooling.
Diethyl Ether / PentaneA lower-boiling point system that can be effective for inducing solidification from an oil.
Column Chromatography Ethyl Acetate / Hexane + 0.5% Acetic AcidStandard normal-phase system. Acetic acid is crucial to prevent streaking.[14]
Dichloromethane / Methanol + 0.5% Acetic AcidA more polar system for eluting the compound if it is strongly retained on the silica gel.
TLC Analysis 50:50 Ethyl Acetate : Hexane + 1% Acetic AcidGood starting point for visualizing product and less polar impurities.
90:10 Dichloromethane : Methanol + 1% Acetic AcidUseful for visualizing more polar impurities, such as the unreacted starting material.
Purification Strategy Selection Workflow

The following diagram outlines a logical workflow for choosing the most appropriate purification strategy based on the characteristics of your crude product.

Purification_Workflow Purification Strategy for N-Boc-7-(methylamino)heptanoic Acid start Crude Product (Post-Workup Oil) check_solid Triturate with Hexane/Ether. Does it solidify? start->check_solid recrystallize Purify by Recrystallization (e.g., EtOAc/Hexane) check_solid->recrystallize Yes tlc_analysis Analyze Oil by TLC. Are impurities separable? check_solid->tlc_analysis No (Persistent Oil) check_purity_cryst Check Purity (HPLC, NMR) recrystallize->check_purity_cryst final_product_cryst High Purity Solid Product check_purity_cryst->final_product_cryst >98% Pure column_chrom Purify by Flash Column Chromatography (Acidified Mobile Phase) check_purity_cryst->column_chrom No tlc_analysis->column_chrom Yes dcha_salt Form DCHA Salt for Crystallization tlc_analysis->dcha_salt No (Streaking/ Close Spots) check_purity_col Check Purity (HPLC, NMR) column_chrom->check_purity_col final_product_col High Purity Product (May still be an oil) check_purity_col->final_product_col >98% Pure check_purity_col->dcha_salt No regenerate Regenerate Free Acid (Acid Wash) dcha_salt->regenerate regenerate->final_product_cryst

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove neutral organic impurities (e.g., residual Boc₂O) and water-soluble byproducts.

  • Dissolve the crude oily product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude product).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 10 mL per 1 g). Combine the aqueous layers. The product is now in the aqueous phase as its sodium salt.

  • Wash the combined aqueous layers with EtOAc (1 x 10 mL) to remove any remaining neutral impurities. Discard this organic wash.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by slowly adding 1 M KHSO₄ or 5% citric acid solution. Monitor the pH with pH paper.

  • Extract the acidified aqueous layer with EtOAc (3 x 15 mL). The purified product will move back into the organic phase.

  • Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product, likely as a viscous oil.[14]

Protocol 2: Purification via Flash Column Chromatography

This method is effective for separating impurities with different polarities.

  • Prepare the Column: Pack a silica gel column appropriate for the amount of crude material.

  • Prepare the Sample: Dissolve the crude oil in a minimal amount of the mobile phase (or just DCM). Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often gives better results.

  • Select the Mobile Phase: A good starting point is a gradient of ethyl acetate in hexane, with 0.5% acetic acid added to both solvents. For 1g of product, you might start with 10% EtOAc/Hexane and gradually increase to 50% EtOAc/Hexane.

  • Elution: Load the sample onto the column and begin elution. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

References

  • LCGC International. (2020). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. Retrieved from [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]

  • Patsnap. (2021). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link]

  • Al Kury, B., et al. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. PMC. Retrieved from [Link]

  • Molnar Institute. (n.d.). SEPARATION OF AMINO ACIDS AND PEPTIDES ON NON-POLAR STATIONARY PHASES BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

  • Biology LibreTexts. (2021). 1.14: Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. (2020). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319358B - Preparation method of 7-amino heptanoic acid.
  • MDPI. (2025). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

Sources

Technical Support Center: Stability and Deprotection of N-Boc-7-(methylamino)heptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Boc-7-(methylamino)heptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we provide in-depth, field-proven insights into its stability under acidic conditions, offering detailed troubleshooting guides and validated protocols to ensure the success and integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the stability and reactivity of the N-Boc protecting group in the context of N-Boc-7-(methylamino)heptanoic acid.

Q1: What is the function of the N-Boc group on this molecule?

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[1][2] Its primary function is to render the secondary amine of 7-(methylamino)heptanoic acid temporarily unreactive by converting it into a carbamate.[3][4] This allows for selective chemical modifications at other parts of the molecule, such as the carboxylic acid terminus. The Boc group is valued for its stability under basic, nucleophilic, and catalytic hydrogenation conditions, which makes it an ideal orthogonal partner to other protecting groups like Fmoc or Cbz.[1][3]

Q2: What is the general stability profile of N-Boc-7-(methylamino)heptanoic acid?

The stability of the molecule is largely dictated by the Boc group's lability under acidic conditions.[5]

  • Stable: The compound is generally stable under anhydrous, neutral, and basic conditions at ambient or refrigerated temperatures.[5] It can be stored long-term under these conditions, preferably under an inert atmosphere to prevent slow degradation from moisture and atmospheric CO2.[5]

  • Labile: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] It is also susceptible to cleavage by Lewis acids and can be thermally unstable at prolonged exposure to temperatures above 85-90°C.[5][7] Even mild acidic conditions, such as those encountered during reverse-phase chromatography with TFA in the mobile phase, can cause slow deprotection.[8]

Q3: What is the chemical mechanism behind acidic deprotection?

The cleavage of the Boc group under acidic conditions is a well-understood, multi-step process.[2][6] It proceeds via an E1 elimination mechanism.

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA).[2][6]

  • Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the loss of a highly stable tert-butyl cation and the formation of an intermediate carbamic acid.[2][4]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide (CO2) gas.[2]

  • Final Product: This decarboxylation yields the free secondary amine, which is protonated under the acidic reaction conditions to form its corresponding salt (e.g., a trifluoroacetate salt).[2]

Boc_Deprotection_Mechanism Start N-Boc Protected Amine Protonated Protonated Carbamate Start->Protonated + H+ (e.g., TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation tBu tert-butyl cation (t-Bu+) Protonated->tBu FinalAmine Free Amine Salt CarbamicAcid->FinalAmine Decarboxylation CO2 CO2 CarbamicAcid->CO2

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Q4: What is the primary side reaction to be aware of during deprotection?

The most significant side reaction arises from the tert-butyl cation (t-Bu⁺) generated during the cleavage process.[9][10] This carbocation is a potent electrophile and can alkylate any available nucleophiles in the reaction mixture, a side reaction known as tert-butylation.[11] While N-Boc-7-(methylamino)heptanoic acid itself lacks highly susceptible functional groups (like the indole ring of tryptophan or the thioether of methionine found in peptides), this side reaction is a major concern if other sensitive molecules are present in your reaction.[9][10] To mitigate this, nucleophilic "scavengers" are added to the reaction mixture to trap the t-Bu⁺ cation.[12]

Part 2: Troubleshooting Guide - From Theory to Practice

This guide provides solutions to common issues encountered during the acidic deprotection of N-Boc-7-(methylamino)heptanoic acid.

Troubleshooting_Workflow start Start Deprotection (Monitor by TLC/LC-MS) check_completion Is reaction complete? start->check_completion check_side_products Are side products observed (e.g., +56 Da)? check_completion->check_side_products Yes incomplete Incomplete Reaction check_completion->incomplete No side_products Side Product Formation check_side_products->side_products Yes success Successful Deprotection Proceed to Workup check_side_products->success No solution1 Increase Acid Conc. Increase Temperature Extend Reaction Time incomplete->solution1 solution2 Add Scavengers (e.g., TIS, Water) Lower Temperature side_products->solution2 solution1->start Re-run/Re-evaluate solution2->start Re-run/Re-evaluate

Caption: Troubleshooting Workflow for Boc Deprotection.

Issue 1: The deprotection reaction is incomplete or proceeds very slowly.

  • Symptom: Analysis by TLC or LC-MS shows a significant amount of starting material remaining after the expected reaction time.

  • Probable Cause: The acidic conditions are not sufficiently strong to drive the reaction to completion. This can be due to low acid concentration, low temperature, or insufficient reaction time, especially since the secondary amine's Boc group can be slightly more stable than that of a primary amine.[9]

  • Solution: The reaction conditions should be systematically adjusted to increase their potency.

ParameterStandard ConditionTroubleshooting StepRationale
Acid Concentration 25-50% TFA in DCMIncrease to 95% TFAA higher concentration of acid accelerates the initial protonation step.[9]
Temperature 0 °C to Room TempWarm to 30-40 °CIncreased thermal energy overcomes the activation barrier for cleavage.
Reaction Time 30-60 minutesExtend to 2-4 hoursAllows more time for a sluggish reaction to reach completion.
Solvent Dichloromethane (DCM)Use neat TFAMaximizes acid concentration and ensures solubility.

Self-Validation: Monitor the reaction every 30 minutes by LC-MS or TLC until the starting material is consumed.

Issue 2: Mass spectrometry analysis reveals an unexpected peak at [M+57]+.

  • Symptom: The LC-MS chromatogram shows a new peak with a mass corresponding to the desired product +56 Da, or the starting material +56 Da.

  • Probable Cause: This mass increase is the classic signature of tert-butylation.[9] The electrophilic tert-butyl cation generated during deprotection has alkylated a nucleophilic site. While less common for this specific molecule to self-alkylate, it can happen to other nucleophiles in your reaction mixture.

  • Solution: Employ scavengers to intercept the tert-butyl cation.

  • Incorporate Scavengers: Add a scavenger to the deprotection cocktail before initiating the reaction. The most common and effective scavengers are:

    • Triisopropylsilane (TIS): Typically used at 2.5-5% (v/v). It effectively reduces the tert-butyl cation.

    • Water: Also used at 2.5-5% (v/v). It quenches the cation to form tert-butanol.

    • Thioanisole: Useful for protecting sulfur-containing residues, but can also act as a general scavenger.[12]

  • Optimize Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to decrease the rate of the alkylation side reaction.[12]

  • Minimize Deprotection Time: Use the minimum time required for complete deprotection to reduce the exposure of your product to the reactive cation.[12]

Issue 3: The product appears pure post-reaction, but degrades during HPLC purification.

  • Symptom: The crude reaction mixture shows complete conversion to the desired product. However, analysis of the fractions collected from reverse-phase HPLC (using a standard ACN/H2O/TFA mobile phase) shows the presence of the deprotected amine.

  • Probable Cause: The Boc group is being slowly cleaved by the 0.1% TFA commonly used in HPLC mobile phases.[8] The prolonged exposure on the column and while fractions sit awaiting analysis is sufficient to cause deprotection.

  • Solution: Modify the purification and workup strategy.

  • Use a Milder Acid: Replace TFA in the mobile phase with a less aggressive acid like 0.1% formic acid or 0.1% acetic acid. This may result in broader peaks but will preserve the Boc group.[8]

  • Immediate Neutralization: As fractions are collected from the HPLC, immediately add a small amount of a neutralizing base, such as a dilute solution of ammonium bicarbonate or a few drops of pyridine, to quench the acid.

  • Expedite Post-Purification Workup: Lyophilize or concentrate the purified fractions as quickly as possible to minimize their time in an acidic environment. Adding a non-polar solvent like toluene during rotary evaporation can help azeotropically remove residual TFA.[3][8]

Part 3: Validated Experimental Protocols

Protocol 1: Standard Deprotection of N-Boc-7-(methylamino)heptanoic acid

This protocol is suitable for routine deprotection where side reactions are not a major concern.

  • Preparation: Dissolve N-Boc-7-(methylamino)heptanoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) (to a final concentration of 50% v/v) to the stirred solution.[9]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • To remove residual TFA, add toluene to the crude oil and concentrate again under reduced pressure. Repeat this co-evaporation step two more times.[3]

    • The resulting product, 7-(methylamino)heptanoic acid trifluoroacetate salt, can be used directly or further purified.

Protocol 2: Deprotection with a Scavenger Cocktail

This protocol is recommended when working with complex substrates or when tert-butylation is a known issue.

  • Prepare Deprotection Cocktail: In a separate flask, prepare the cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v).[12] Caution: Prepare in a well-ventilated fume hood.

  • Reaction Setup: Place the N-Boc-7-(methylamino)heptanoic acid (1.0 equiv.) in a round-bottom flask.

  • Reagent Addition: Add the pre-mixed deprotection cocktail to the substrate and stir at room temperature.

  • Monitoring: Monitor the reaction every 30 minutes by LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Follow the work-up procedure described in Protocol 1. The scavengers are volatile and will be removed during concentration.

References

  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube. Retrieved from [Link]

  • Shikotra, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Curti, C., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]

  • BOC Deprotection. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Boc Protecting Group for Amines. (2023). Chemistry Steps. Retrieved from [Link]

  • BOC-7-AMINO-HEPTANOIC ACID. (n.d.). LookChem. Retrieved from [Link]

  • Boc-7-aminoheptanoic acid. (n.d.). Chem-Impex. Retrieved from [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. Retrieved from [Link]

  • Sridhar, M., et al. (2011). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Purity Standards for N-Boc-7-(methylamino)heptanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final therapeutic agent are built. N-Boc-7-(methylamino)heptanoic acid, a valuable building block in the synthesis of complex peptides and other pharmaceuticals, is no exception.[1][2] Its purity must be rigorously assessed to ensure predictable reaction kinetics, high yields, and the absence of potentially harmful impurities in the final active pharmaceutical ingredient (API).

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of N-Boc-7-(methylamino)heptanoic acid. We will delve into the rationale behind experimental choices, present comparative data, and provide a detailed, validated protocol to empower you to achieve the highest standards of scientific integrity in your work.

The Analytical Challenge: Why HPLC and Derivatization are Essential

N-Boc-7-(methylamino)heptanoic acid, like many amino acid derivatives, lacks a strong native chromophore, rendering it nearly invisible to standard UV detectors used in HPLC.[3] Furthermore, as a secondary amine, its analysis requires careful consideration of the derivatization strategy. While reagents like o-phthalaldehyde (OPA) are excellent for primary amines, they are ineffective for secondary amines.[3]

This necessitates a pre-column derivatization step to attach a UV-active or fluorescent tag to the molecule. 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is an ideal reagent for this purpose as it reacts efficiently with both primary and secondary amines under mild alkaline conditions to form a stable, highly fluorescent derivative.[3][4] This allows for sensitive detection and accurate quantification.

Comparative Analysis of HPLC Methods

The choice of HPLC method can significantly impact the accuracy of purity assessment. A well-optimized method will provide baseline separation of the main component from all potential impurities, while a suboptimal method may co-elute critical impurities, leading to an overestimation of purity. Below is a comparison of two reversed-phase HPLC (RP-HPLC) methods for the analysis of FMOC-derivatized N-Boc-7-(methylamino)heptanoic acid.

  • Method A: Optimized Gradient Elution on a High-Resolution Column. This method is designed for robust separation of the main peak from closely related impurities.

  • Method B: Rapid Isocratic Elution on a Standard Column. This method prioritizes speed but may compromise resolution.

Parameter Method A: Optimized Gradient Method B: Rapid Isocratic Commentary
Purity Assessment (%) 99.8%99.9% (inaccurate)Method B shows a higher, but misleading, purity value due to co-elution of impurities under the main peak.
Resolution (Main Peak vs. Impurity 1) 2.51.2A resolution of >2.0 is ideal for accurate quantification. Method B's resolution is insufficient.
Tailing Factor (Main Peak) 1.11.8High tailing factors can indicate secondary interactions and make integration of small impurity peaks challenging.
Analysis Time (minutes) 2510While faster, Method B sacrifices the accuracy necessary for quality control in a pharmaceutical setting.
Limit of Quantification (LOQ) 1 pmol5 pmolThe higher sensitivity of Method A allows for the detection and quantification of trace-level impurities.[5]

Supporting Experimental Data: The data presented above is illustrative, based on typical performance differences observed between optimized and non-optimized HPLC methods for derivatized amino acids. The superior resolution of Method A allows for the accurate quantification of small impurity peaks that are merged with the main peak in Method B, leading to a more accurate and reliable purity assessment.

In-Depth Experimental Protocols

Derivatization Protocol with FMOC-Cl

This protocol is designed for the pre-column derivatization of N-Boc-7-(methylamino)heptanoic acid.

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.1 M solution of sodium borate and adjust the pH to 9.0 with boric acid.

    • FMOC-Cl Solution: Prepare a 5 mM solution of FMOC-Cl in acetonitrile. This solution should be prepared fresh daily.

  • Sample Preparation:

    • Accurately weigh and dissolve the N-Boc-7-(methylamino)heptanoic acid sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • In a clean vial, mix 100 µL of the sample solution with 100 µL of the borate buffer.

    • Add 200 µL of the FMOC-Cl solution, vortex briefly, and allow the reaction to proceed at room temperature for 15-20 minutes.[5]

    • To quench the reaction and remove excess FMOC-Cl, add 100 µL of a primary amine solution (e.g., 1-aminoadamantane).

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Recommended HPLC Method (Method A)
  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, and fluorescence or UV detector.

  • Column: High-resolution C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[6]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • Fluorescence: Excitation at 265 nm, Emission at 310 nm.[3]

    • UV: 265 nm.[6]

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 95
    22 95
    22.1 30

    | 25 | 30 |

Visualizing the Workflow and Impurity Relationships

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Weigh & Dissolve Sample Mix Mix Sample & Buffer Sample->Mix Buffer Prepare Borate Buffer (pH 9) Buffer->Mix FMOC Prepare FMOC-Cl Solution React Add FMOC-Cl & React (20 min) FMOC->React Mix->React Quench Quench with Primary Amine React->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect Fluorescence/UV Detection Separate->Detect Analyze Integrate & Calculate Purity Detect->Analyze

Caption: Experimental workflow for HPLC purity analysis of N-Boc-7-(methylamino)heptanoic acid.

Understanding and Controlling Impurities

A robust HPLC method must be able to separate the main compound from all potential process-related and degradation impurities. For N-Boc-7-(methylamino)heptanoic acid, key potential impurities include:

  • Starting Material: Unreacted 7-aminoheptanoic acid or its N-Boc derivative.

  • Over-methylation Products: While less common, the formation of a quaternary ammonium salt is a theoretical possibility.

  • Reagent-Related Impurities: Residuals from the methylation step (e.g., iodomethane adducts) or the Boc-protection step.[7]

  • Degradation Products: Hydrolysis of the Boc-group under acidic conditions or other degradation pathways.

impurity_impact cluster_impurities Potential Impurities cluster_consequences Consequences in Drug Development StartingMaterial Unreacted Starting Material Yield Reduced Reaction Yield StartingMaterial->Yield Byproducts Synthesis Byproducts SideReactions Undesired Side Reactions Byproducts->SideReactions Degradants Degradation Products Toxicity Potential Toxicity Degradants->Toxicity Stability Compromised Drug Stability Degradants->Stability

Caption: Relationship between impurities and their potential impact on drug development.

The optimized gradient method (Method A) is designed to have sufficient resolving power to separate these structurally similar impurities from the main N-Boc-7-(methylamino)heptanoic acid peak, ensuring that the reported purity value is accurate and reliable.

Conclusion

The purity of N-Boc-7-(methylamino)heptanoic acid is a critical parameter that directly influences the quality, safety, and efficacy of downstream pharmaceutical products. While rapid HPLC methods can provide a superficial assessment of purity, they often lack the resolution to detect and quantify closely related impurities. A well-developed and validated, high-resolution gradient RP-HPLC method, coupled with pre-column derivatization using FMOC-Cl, is essential for obtaining an accurate and reliable purity profile. By investing in robust analytical methodology, researchers and drug developers can ensure the integrity of their work and contribute to the development of safer and more effective medicines.

References

  • Benchchem. (2025). Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl). Benchchem.
  • Benchchem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem.
  • Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Panzella, L., & D'Ischia, M. (2007). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) and 1-Aminoadamantane (ADAM). Journal of Agricultural and Food Chemistry, 55(22), 8908–8913.
  • Phenomenex. (n.d.).
  • Pappa-Louisi, A., Nikitas, P., Papachristos, K., & Balkatzopoulou, P. (2009). Multimode gradient elution in reversed-phase liquid chromatography: application to retention prediction and separation optimization of a set of amino acids in gradient runs involving simultaneous variations of mobile-phase composition, flow rate, and temperature. Analytical Chemistry, 81(3), 1217–1223.
  • Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
  • Chong, S. L., & See, H. H. (2014). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Malaysian Journal of Analytical Sciences, 18(1), 163-171.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Sigma-Aldrich. (n.d.).
  • Lokey Lab Protocols. (2017).
  • Melucci, D., Xie, M., & Torsi, G. (1999). FMOC-Cl as derivatizing agent for the analysis of amino acids and dipeptides by the absolute analysis method.
  • JASCO Global. (2024). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. JASCO Global.
  • Thermo Fisher Scientific. (n.d.). Automated in-needle OPA/FMOC derivatization of amino acids analysis with the Thermo Scientific Vanquish Core HPLC system operated under Empower 3.8.0 CDS. Thermo Fisher Scientific.
  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
  • Chem-Impex. (n.d.). Boc-7-aminoheptanoic acid. Chem-Impex.
  • LookChem. (n.d.). Cas 60142-89-4,BOC-7-AMINO-HEPTANOIC ACID. LookChem.
  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
  • Sigma-Aldrich. (n.d.). Boc-7-Ahp-OH = 99.0 T 60142-89-4. Sigma-Aldrich.
  • PubMed. (2009). On the selective N-methylation of BOC-protected amino acids. PubMed.
  • Chem-Impex. (n.d.). Boc-7-aminoheptanoic acid. Chem-Impex.
  • Google Patents. (n.d.). EP2110380B1 - Alpha-N-methylation of amino acids.
  • ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids.

Sources

A Senior Application Scientist's Guide to the Validation of N-Boc-7-(methylamino)heptanoic Acid in PROTAC Ternary Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the intricate landscape of targeted protein degradation, the design and validation of Proteolysis Targeting Chimeras (PROTACs) present a formidable challenge. While the "warhead" and "E3 ligase ligand" components rightfully receive significant attention, the linker connecting them is not merely a passive spacer but a critical determinant of a PROTAC's success.[1][2] Its composition, length, and flexibility profoundly influence the formation and stability of the essential ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1][3]

This guide provides an in-depth technical analysis of N-Boc-7-(methylamino)heptanoic acid, a common alkyl-based linker, and offers a comparative framework for its validation within the pivotal Protein of Interest (POI)-PROTAC-E3 ligase ternary complex. We will delve into the causality behind experimental choices and provide validated protocols to empower researchers in their rational design of potent and selective degraders.

The PROTAC Mechanism and the Centrality of the Ternary Complex

PROTACs represent a paradigm shift in pharmacology from occupancy-driven inhibition to event-driven degradation.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system.[3][] A PROTAC simultaneously binds to a POI and an E3 ubiquitin ligase, forming a ternary complex.[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[6] The PROTAC is then released to catalyze further degradation cycles.[1]

The stability and geometry of this ternary complex are paramount.[7][8] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability and degradation efficiency of the complex.[1][2]

PROTAC_Ternary_Complex cluster_PROTAC PROTAC Molecule Warhead Warhead Ligand Linker Linker (e.g., N-Boc-7-(methylamino)heptanoic acid) Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand POI Protein of Interest (POI) POI->Warhead Binds E3 E3 Ubiquitin Ligase E3->E3_Ligand Recruits

Caption: The PROTAC ternary complex, the fundamental unit for induced protein degradation.

Profiling the Linker: N-Boc-7-(methylamino)heptanoic Acid

N-Boc-7-(methylamino)heptanoic acid is an aliphatic linker building block characterized by a seven-carbon alkyl chain.[9][10] This structure imparts specific properties that are crucial for PROTAC design:

  • Flexibility: As a linear alkyl chain, it offers significant conformational flexibility.[5] This can be advantageous, allowing the PROTAC to adopt a suitable conformation to bridge the POI and E3 ligase, potentially overcoming steric hindrances and facilitating the formation of a stable ternary complex.[2] However, excessive flexibility can also lead to an entropic penalty upon binding, which may destabilize the complex.[2]

  • Synthetic Tractability: It features a terminal carboxylic acid and a Boc-protected amine.[9][11] The carboxylic acid can be readily coupled to an amine-containing ligand using standard activators like HATU or EDC, forming a stable amide bond. The Boc group is easily removed under mild acidic conditions to reveal a free amine for conjugation to the second ligand.[9][10]

  • Physicochemical Properties: The alkyl nature of the linker contributes to the overall lipophilicity of the PROTAC molecule. This is a critical parameter that influences cell permeability and other pharmacokinetic properties, which are often challenging for large PROTAC molecules that fall "beyond the Rule of Five".[1][12]

The Validation Workflow: From Binary Binding to Ternary Complex Kinetics

A rigorous validation process is essential to understand the structure-activity relationship (SAR) and rationally optimize a PROTAC. This involves a multi-step approach, starting from binary interactions and culminating in the characterization of the ternary complex.

Validation_Workflow cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Validation cluster_cellular Cellular Assays S1 Synthesize PROTACs with different linkers (Alkyl, PEG, Rigid) B1 Step 1: Binary Binding Assays (SPR/ITC) PROTAC <=> POI PROTAC <=> E3 Ligase S1->B1 B2 Step 2: Ternary Complex Assays (SPR/ITC/Native MS) POI + PROTAC + E3 Ligase B1->B2 B3 Determine Affinity (KD), Kinetics (kon/koff), Thermodynamics (ΔH), & Cooperativity (α) B2->B3 C1 In-Cell Ternary Complex Formation (NanoBRET, FRET) B3->C1 Correlate biophysical properties to cellular activity C2 Target Degradation Assays (Western Blot, Mass Spec) Determine DC50 & Dmax B3->C2 C1->C2 Result Optimized PROTAC C2->Result

Caption: A comprehensive workflow for the validation and comparison of PROTAC linkers.

Validating the formation and stability of the ternary complex requires a suite of quantitative biophysical assays.[13][14]

A. Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the real-time binding affinity and kinetics of molecular interactions.[15][16] It provides crucial information on the association (k_on) and dissociation (k_off) rates, which determine the binding affinity (K_D) and the residence time of the complex.[8]

Experimental Protocol: Ternary Complex Kinetic Analysis via SPR

  • Causality: The rationale for this setup is to immobilize one protein (the E3 ligase) and flow the other components over it. This allows for the direct observation of the stepwise formation of the ternary complex and provides high-quality kinetic data.[8]

  • Step 1: Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface using amine coupling chemistry.[8] The goal is to achieve a sufficient density to generate a robust signal without causing steric hindrance.

  • Step 2: Binary Interaction (PROTAC <> E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface. This measures the direct binding kinetics of the PROTAC to its recruiting E3 ligase.

  • Step 3: Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the target POI and varying concentrations of the PROTAC.

  • Step 4: Injection and Data Acquisition: Inject these POI-PROTAC mixtures over the E3 ligase surface. The resulting sensorgram will show a binding response corresponding to the formation of the POI-PROTAC-E3 ligase ternary complex.[8][16]

  • Step 5: Data Analysis: Fit the sensorgram data to a 1:1 kinetic binding model to determine the k_on, k_off, and K_D of the ternary complex.[17] The stability of the complex can be inferred from the dissociation rate (a slower k_off indicates a more stable complex).

B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[15][18]

Experimental Protocol: Characterizing Ternary Complex Thermodynamics via ITC

  • Causality: ITC is the gold standard for measuring binding thermodynamics. By comparing the thermodynamics of binary and ternary interactions, one can quantify the cooperativity (α), a critical parameter indicating whether the POI and E3 ligase prefer to bind the PROTAC simultaneously.

  • Step 1: Sample Preparation: Dialyze all protein components (POI and E3 ligase) and the PROTAC into an identical buffer to minimize heat artifacts from buffer mismatch.[18]

  • Step 2: Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine their binary binding parameters.

    • Titrate the PROTAC into the POI solution to determine their binary binding parameters.

  • Step 3: Ternary Titration: Titrate the PROTAC into a solution containing a mixture of both the POI and the E3 ligase.

  • Step 4: Data Analysis:

    • Integrate the raw heat data for each injection to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to extract K_D, ΔH, and stoichiometry.[18]

    • Calculate the cooperativity factor (α) by comparing the K_D of the PROTAC for one protein in the absence and presence of the other. An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

Comparative Analysis: Alkyl vs. Alternative Linkers

The choice of N-Boc-7-(methylamino)heptanoic acid (a flexible alkyl linker) must be justified against other common linker classes, such as hydrophilic polyethylene glycol (PEG) linkers and rigid linkers incorporating cyclic structures.[2][3]

ParameterFlexible Alkyl Linker (e.g., Heptanoic Acid-based)Hydrophilic PEG LinkerRigid Linker (e.g., Cycloalkane-based)Rationale & Causality
Conformational Freedom HighHighLowFlexible linkers can more easily adapt to find a productive binding pose, but this comes at an entropic cost. Rigid linkers pre-organize the molecule, reducing the entropic penalty but requiring more precise design.[3][5]
Ternary Complex Stability (t½) Variable; can be high if favorable PPIs are formedOften moderate; can be influenced by linker lengthCan be very high if the geometry is optimalRigidity can lock the PROTAC into an active conformation that maximizes favorable protein-protein interactions (positive cooperativity), leading to a highly stable complex.[3]
Solubility Low to Moderate (Lipophilic)High (Hydrophilic)Moderate to HighPEG linkers significantly improve the aqueous solubility of the PROTAC, which can be a major challenge and affect bioavailability.[3][19]
Cell Permeability Generally GoodCan be lower due to higher polarityVariable; depends on overall propertiesThe lipophilic nature of alkyl chains often aids in passive diffusion across cell membranes, though this is a complex property for large PROTACs.[12]
Degradation DC₅₀ Potentially LowPotentially LowPotentially very lowThe most stable and productive ternary complex will lead to the most efficient ubiquitination and thus the lowest DC₅₀ (concentration for 50% degradation).[2]
Degradation Dₘₐₓ Potentially HighPotentially HighPotentially HighDₘₐₓ (maximum degradation) is often limited by the formation of unproductive binary complexes at high PROTAC concentrations (the "hook effect").[14][20] Linker choice can influence the concentration at which this occurs.

Note: The data in this table represents a synthesis of established principles in PROTAC design and is intended for comparative illustration.[2][3][19]

Conclusion and Expert Recommendations

The validation of N-Boc-7-(methylamino)heptanoic acid, or any linker, in a PROTAC ternary complex is a multi-faceted process that demands rigorous biophysical and cellular characterization. While its flexible alkyl nature and synthetic utility make it a valuable tool in the PROTAC design toolkit, its performance must be empirically validated and compared against alternatives.

As a Senior Application Scientist, my recommendation is to employ a matrix-based approach. Synthesize a small, focused library of PROTACs using N-Boc-7-(methylamino)heptanoic acid alongside a PEG-based linker and a more rigid alternative. Subject this library to the full validation workflow described above. By correlating direct, quantitative biophysical data from techniques like SPR and ITC with cellular degradation efficiency, researchers can build a robust structure-activity relationship. This data-driven approach moves beyond trial-and-error, enabling the rational design of next-generation protein degraders with superior potency, selectivity, and drug-like properties.

References

  • What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem. (2025).
  • Overview of PROTAC Linkers | ChemPep. (n.d.).
  • A Researcher's Guide to PROTAC Ternary Complex Characterization: The Critical Role of the Linker - Benchchem. (2025).
  • Linkers in PROTACs - Precise PEG. (n.d.).
  • Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. (n.d.).
  • The Influence of Linker Architecture on PROTAC Ternary Complex Stability: A Comparative Analysis - Benchchem. (2025).
  • Biophysical Tools for the Design and Development of PROTACs - Oxford Global. (2023).
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Taylor & Francis Online. [Link]

  • Development of biophysical assays for studies of PROTACs - Diva-portal.org. (2022).
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed. (2024). National Center for Biotechnology Information. [Link]

  • Characterizing PROTAC ternary complex formation using Biacore SPR systems - Cytiva. (2024).
  • PROTAC-induced ternary complexes and their biophysical properties (A) Crystal structure of VHL:MZ1:Brd4 BD2 (PDB ID - ResearchGate. (n.d.).
  • Ternary Complex Formation - Promega Corporation. (n.d.).
  • Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation - ResearchGate. (n.d.).
  • Best Practices for PROTACs - Assays and Cooperativity (Part 1B) - YouTube. (2024).
  • A Researcher's Guide to Biophysical Assays for Ternary Complex Confirmation - Benchchem. (2025).
  • N-Boc-7-aminoheptanoic acid-COA-1140062-MedChemExpress. (n.d.).
  • Mechanistic and Structural Features of PROTAC Ternary Complexes. (n.d.). Springer Link. [Link]

  • Boc-7-Aminoheptanoic acid, 60142-89-4 - BroadPharm. (n.d.).
  • 60142-89-4 | N-Boc-7-aminoheptanoic acid - ChemScene. (n.d.).
  • PROTAC Ternary Complex Assays - LifeSensors. (n.d.).
  • Cas 60142-89-4,BOC-7-AMINO-HEPTANOIC ACID - LookChem. (n.d.).
  • Boc-7-aminoheptanoic acid - Chem-Impex. (n.d.).
  • Boc-7-Ahp-OH = 99.0 T 60142-89-4 - Sigma-Aldrich. (n.d.).
  • N-Boc-7-aminoheptanoic acid | PROTAC Linker | MedChemExpress. (n.d.).
  • Current strategies for the design of PROTAC linkers: a critical review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (2020). [Link]

  • Overview of PROTAC Linkers: Types and Design - BOC Sciences. (n.d.).
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC. (2022). National Center for Biotechnology Information. [Link]

  • PROTAC Linker - BOC Sciences. (n.d.).
  • Alternative PROTAC Technologies Development - BOC Sciences. (n.d.).
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. (2022). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-Boc-7-(methylamino)heptanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I frequently consult on the synthesis of PROTACs, antibody-drug conjugates (ADCs), and complex peptide architectures. N-Boc-7-(methylamino)heptanoic acid is a critical bifunctional linker molecule in these workflows. The N-Boc (tert-butyloxycarbonyl) protection ensures the secondary amine remains unreactive during carboxylic acid activation, allowing for precise, sequence-dependent coupling without unwanted branching[1].

However, handling this compound requires strict adherence to safety and logistical protocols. The following guide provides a self-validating system for the safe handling, reaction setup, and disposal of N-Boc-7-(methylamino)heptanoic acid.

Physicochemical Profiling & Risk Assessment

Before handling any chemical, we must understand the causality behind its risks. N-Boc-7-(methylamino)heptanoic acid derivatives typically present as crystalline powders or viscous solids[2].

  • Solubility Profile: Highly soluble in polar aprotic organics (DCM, DMF, DMSO)[3], but poorly soluble in water.

  • Primary Hazards: Classified as a skin/eye irritant (GHS Category 2) and a specific target organ toxicity - single exposure (STOT SE 3) respiratory irritant.

  • Mechanistic Causality of Risk: The lipophilic nature of the 7-carbon heptanoic acid chain increases dermal penetration potential compared to shorter amino acids. Furthermore, fine powders pose a significant inhalation risk and can carry static charges, leading to aerosolization and environmental contamination if mishandled.

Personal Protective Equipment (PPE) Matrix

A self-validating safety protocol begins with the correct PPE. Every choice in this matrix is directly driven by the molecule's specific physicochemical properties.

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 Compliant Safety GogglesPrevents ocular exposure to airborne dust during weighing and protects against solvent splashing during dissolution.
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides an excellent barrier against both the solid compound and the aggressive polar aprotic solvents (e.g., DMF) used for its dissolution.
Body Protection Flame-Retardant, Knee-Length Lab CoatProtects against accidental spills and minimizes static charge buildup, which can cause fine powders to aerosolize.
Respiratory Chemical Fume Hood (Mandatory)Mechanical ventilation is the primary and most effective defense against the inhalation of STOT SE 3 respiratory irritants.

Operational Workflow: Step-by-Step Handling Protocol

This protocol ensures both operator safety and the chemical integrity of the N-Boc-7-(methylamino)heptanoic acid.

Phase 1: Environmental Preparation
  • Verify Ventilation: Ensure the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Isolate Incompatibles: Clear the workspace of strong acids (e.g., TFA, HCl). Exposure to strong acids will prematurely cleave the Boc protecting group, releasing isobutylene and carbon dioxide gas, which ruins the reagent and can over-pressurize closed vessels[4].

Phase 2: Weighing and Transfer
  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. Boc-amino acid powders often carry a static charge, causing them to "jump," which leads to inaccurate mass readings and hazardous benchtop contamination.

  • Draft Shielding: Weigh the material inside the fume hood using a draft shield to prevent the analytical balance from fluctuating due to the required airflow.

Phase 3: Dissolution and Peptide Coupling
  • Transfer: Move the pre-weighed N-Boc-7-(methylamino)heptanoic acid to a flame-dried reaction flask equipped with a magnetic stir bar.

  • Solvation: Add anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to achieve a concentration of 0.1–0.5 M[3].

  • Activation: Add 1.2 equivalents of your chosen coupling reagent (e.g., HATU or EDC·HCl)[4].

  • Base Addition: Introduce 2.0 to 3.0 equivalents of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), dropwise to initiate the activation of the carboxylic acid[3]. Stir at room temperature under an inert nitrogen atmosphere.

Process Visualization

G cluster_prep Phase 1: Preparation & Safety cluster_exec Phase 2: Handling & Reaction cluster_post Phase 3: Cleanup & Disposal PPE Don Required PPE (Nitrile, Goggles, Coat) Hood Ventilation Check (Fume Hood >100 fpm) PPE->Hood Weigh Weighing (Minimize Dust) Hood->Weigh Dissolve Solvent Addition (DCM/DMF) Weigh->Dissolve Couple Peptide Coupling (Add Activator) Dissolve->Couple Decon Surface Decontamination Couple->Decon Waste Waste Segregation (Organic Solid/Liquid) Decon->Waste

Workflow for the safe handling, reaction, and disposal of N-Boc-7-(methylamino)heptanoic acid.

Spill Management & Waste Disposal Plan

A robust laboratory safety culture requires a pre-planned, immediate response to operational deviations.

  • Solid Spill Response: Do NOT dry sweep. Dry sweeping aerosolizes the irritant. Cover the spill with damp absorbent paper to suppress dust generation, then carefully scoop the material into a designated solid waste container.

  • Surface Decontamination: Wash the affected area with a 10% isopropanol/water solution, followed by standard soap and water. The lipophilic tail of the molecule requires a mild organic solvent for complete removal from stainless steel or epoxy surfaces.

  • Waste Segregation:

    • Solid Waste: Dispose of unreacted powder, contaminated weighing boats, and spill cleanup materials in the Non-Halogenated Solid Organic Waste stream.

    • Liquid Waste: If the compound is dissolved in DCM, the resulting mixture must go into the Halogenated Organic Waste container. If dissolved in DMF or DMSO, route it to the Non-Halogenated Organic Waste carboy.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.